molecular formula C14H11Cl2F2NO B071545 n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine CAS No. 175136-75-1

n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Cat. No.: B071545
CAS No.: 175136-75-1
M. Wt: 318.1 g/mol
InChI Key: MIUDTZXWNHEWKG-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine is a sophisticated synthetic hydroxylamine derivative of significant interest in medicinal chemistry and biochemical research. Its primary research value lies in its potential application as a key intermediate or precursor in the synthesis of more complex molecules, particularly enzyme inhibitors. The compound features two 2-chloro-6-fluorobenzyl groups attached to the nitrogen of the hydroxylamine functional group. This specific substitution pattern, incorporating halogen atoms (chlorine and fluorine) at ortho positions on the aromatic rings, is strategically designed to influence the molecule's electronic properties, lipophilicity, and overall steric profile, which can be critical for target binding and metabolic stability in drug discovery programs.

Properties

IUPAC Name

N,N-bis[(2-chloro-6-fluorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2F2NO/c15-11-3-1-5-13(17)9(11)7-19(20)8-10-12(16)4-2-6-14(10)18/h1-6,20H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUDTZXWNHEWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN(CC2=C(C=CC=C2Cl)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371082
Record name 1-(2-Chloro-6-fluorophenyl)-N-[(2-chloro-6-fluorophenyl)methyl]-N-hydroxymethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175136-75-1
Record name 1-(2-Chloro-6-fluorophenyl)-N-[(2-chloro-6-fluorophenyl)methyl]-N-hydroxymethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175136-75-1
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Foundational & Exploratory

In-Depth Technical Guide: n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine (CAS: 175136-75-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine is limited. This guide compiles all accessible data from chemical suppliers and general chemical literature. No peer-reviewed studies detailing specific synthesis protocols, biological activities, or mechanisms of action for this compound were identified.

Core Compound Properties

This compound is a halogenated benzylhydroxylamine derivative. Its structure suggests potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmacologically active agents or as a research chemical for screening purposes.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 175136-75-1[1][2][3]
Molecular Formula C₁₄H₁₁Cl₂F₂NO[3]
Molecular Weight 318.15 g/mol [3]
Appearance White to light yellow crystal powder-
Melting Point 169 °C-
Purity ≥95.0%[1]
Computed Properties

Computational models provide theoretical values for several key properties relevant to drug discovery and development.

PropertyValue
XLogP3 4.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Topological Polar Surface Area 23.5 Ų
Heavy Atom Count 20
Complexity 283

Safety and Handling

Comprehensive toxicological data for this specific compound is not available. The following guidelines are based on information from available Safety Data Sheets (SDS) for this compound and structurally similar chemicals.[4][5][6][7][8][9][10][11][12]

Hazard CategoryPrecautionary Statements
Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator when handling this compound, especially if dust is generated.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles.

  • Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.

Experimental Protocols

Note: No specific, validated experimental protocols for the synthesis of this compound (CAS 175136-75-1) have been found in the public domain. The following represents a generalized, hypothetical workflow based on common synthetic routes for similar N,N-disubstituted hydroxylamines. This should not be taken as a validated protocol.

Hypothetical Synthesis Workflow

A plausible synthetic route could involve the N-alkylation of hydroxylamine with 2-chloro-6-fluorobenzyl halide.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product A Hydroxylamine Hydrochloride R N-Alkylation Reaction A->R B 2-chloro-6-fluorobenzyl bromide/chloride B->R C Base (e.g., Na2CO3, Et3N) C->R D Solvent (e.g., DMF, Acetonitrile) D->R W1 Quenching with Water R->W1 W2 Extraction with Organic Solvent W1->W2 W3 Drying of Organic Layer W2->W3 W4 Solvent Evaporation W3->W4 P Purification (e.g., Column Chromatography) W4->P FP This compound P->FP

References

An In-depth Technical Guide to the Physicochemical Properties of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine. The document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's characteristics. Information regarding its chemical identity, calculated physical properties, and a proposed synthetic pathway are presented. All quantitative data has been summarized in structured tables for ease of reference. Furthermore, this guide includes a detailed, hypothetical experimental protocol for its synthesis and characterization, alongside graphical representations of the synthetic workflow and key property relationships to aid in comprehension. It is important to note that while the physicochemical data is derived from available literature, specific experimental spectroscopic data for this compound is not widely published; therefore, some data presented is based on predictions and analysis of analogous structures.

Chemical Identity and Structure

This compound is a disubstituted hydroxylamine derivative. Its structure consists of a central hydroxylamine core bonded to two 2-chloro-6-fluorobenzyl groups.

Identifier Value
IUPAC Name N,N-bis((2-chloro-6-fluorophenyl)methyl)hydroxylamine
CAS Number 175136-75-1
Molecular Formula C₁₄H₁₁Cl₂F₂NO
Molecular Weight 318.15 g/mol
Canonical SMILES C1=CC(=C(C(=C1F)Cl)CN(CC2=C(C=CC=C2F)Cl)O)

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. Where experimental data is unavailable, predicted values from computational models are provided and are indicated as such.

Table 2.1: Physical Properties
Property Value Source
Melting Point 169 °CExperimental
Boiling Point 424.6 ± 45.0 °CPredicted
Density 1.445 ± 0.06 g/cm³Predicted
Appearance White to light yellow crystalline powder-
Table 2.2: Chemical Properties
Property Value Source
pKa 11.19 ± 0.69Predicted
XLogP3 4.2Predicted
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 4Calculated
Rotatable Bond Count 4Calculated

Proposed Synthesis

A plausible synthetic route for this compound is the direct N-alkylation of hydroxylamine with 2-chloro-6-fluorobenzyl bromide. This method is a common and effective way to produce N,N-disubstituted hydroxylamines.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product hydroxylamine Hydroxylamine Hydrochloride reaction_mixture Combine reactants in solvent hydroxylamine->reaction_mixture benzyl_bromide 2-Chloro-6-fluorobenzyl Bromide benzyl_bromide->reaction_mixture base Base (e.g., Na2CO3) base->reaction_mixture solvent Solvent (e.g., DMF) solvent->reaction_mixture stirring Stir at room temperature reaction_mixture->stirring monitoring Monitor by TLC stirring->monitoring quenching Quench with water monitoring->quenching extraction Extract with ethyl acetate quenching->extraction drying Dry organic layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by column chromatography concentration->purification final_product This compound purification->final_product G cluster_structure Molecular Structure cluster_phys_props Physical Properties cluster_chem_props Chemical Properties cluster_application Application Relevance structure Chemical Structure (C₁₄H₁₁Cl₂F₂NO) mw Molecular Weight structure->mw mp Melting Point structure->mp bp Boiling Point structure->bp density Density structure->density pka pKa structure->pka logp LogP structure->logp h_bond H-Bonding structure->h_bond stability Metabolic Stability structure->stability permeability Membrane Permeability mw->permeability solubility Solubility pka->solubility logp->solubility logp->permeability h_bond->solubility

An In-depth Technical Guide to N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine, alongside a generalized framework for the experimental characterization of novel chemical entities. Given the specificity of this compound, detailed, publicly available experimental protocols and defined signaling pathways are limited. Therefore, this document serves to provide foundational knowledge and a practical, adaptable workflow for its investigation in a research and development setting.

Core Compound Data

This compound is a halogenated organic compound. Its core physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₁Cl₂F₂NO[1][2]
Molecular Weight 318.15 g/mol [1][2][3]
CAS Number 175136-75-1[1]

Experimental Protocols: A Generalized Workflow for Compound Characterization

The discovery and development of a novel compound like this compound necessitates a rigorous and systematic characterization process.[4] This involves isolation, structural elucidation, and assessment of its biological activity.[4] The following protocols outline a standard, multi-stage workflow applicable to this and other novel chemical entities.

1. Synthesis and Purification

  • Objective: To synthesize and isolate the target compound with high purity.

  • Generalized Synthesis: A common route for synthesizing similar N,N-disubstituted hydroxylamines involves the reaction of a suitable starting material, such as diethanolamine, with a chlorinating agent like thionyl chloride to form a bis(2-chloroethyl)amine intermediate.[5] This intermediate can then be further reacted. Another approach involves the reaction of an amine with benzyl chloride or a derivative.[6][7]

  • Purification Protocol (High-Performance Liquid Chromatography - HPLC):

    • System: A reverse-phase HPLC system equipped with a C18 column and a UV-Vis detector is standard.

    • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., 0.1% trifluoroacetic acid in acetonitrile) is typically used.

    • Sample Preparation: The synthesized compound is dissolved in a suitable solvent, such as DMSO, and diluted with the mobile phase.

    • Analysis: The purity is determined by integrating the peak areas in the resulting chromatogram. A purity of >99% is often desired for subsequent biological assays.

2. Structural Elucidation

  • Objective: To confirm the chemical structure and molecular formula of the purified compound.

  • Methodologies:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which in turn confirms its molecular formula.[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the definitive confirmation of the compound's structural connectivity.

3. Bioactivity Screening

  • Objective: To identify and characterize the biological effects of the compound.

  • High-Throughput Screening (HTS): HTS allows for the rapid screening of a compound against a large number of biological targets or in various cell-based assays to identify potential therapeutic activities.[8]

  • Mechanism of Action (MoA) Studies: Once a bioactive "hit" is identified, further studies are conducted to determine its specific molecular target and the signaling pathway through which it exerts its effects. This can involve techniques like chemical proteomics and cell painting.[9]

Logical Workflow for Novel Compound Characterization

The process of characterizing a novel chemical entity is a logical progression from synthesis to biological validation. The following diagram illustrates this general workflow.

G cluster_0 Phase 1: Synthesis & Purification cluster_2 Phase 3: Biological Evaluation synthesis Chemical Synthesis purification HPLC Purification (>99% Purity) synthesis->purification Crude Product elucidation Structural Analysis (MS, NMR) purification->elucidation screening High-Throughput Screening elucidation->screening moa Mechanism of Action (MoA) Studies screening->moa Active 'Hit' candidate Validated Lead Compound moa->candidate

Generalized workflow for novel compound characterization.

References

Synthesis of N,N-bis(2-chloro-6-fluorobenzyl)hydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N,N-disubstituted hydroxylamines are a class of organic compounds with significant utility in medicinal chemistry and drug development. Their unique electronic and steric properties make them valuable intermediates in the synthesis of various nitrogen-containing heterocycles and as structural motifs in pharmacologically active molecules. The target molecule, N,N-bis(2-chloro-6-fluorobenzyl)hydroxylamine, incorporates the 2-chloro-6-fluorobenzyl moiety, a common substituent in agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of a feasible synthetic approach to this novel compound.

Proposed Synthesis Pathway

The most direct and plausible route for the synthesis of this compound is the direct N,N-dialkylation of hydroxylamine with two equivalents of 2-chloro-6-fluorobenzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

The overall transformation is depicted below:

Starting Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl) or free hydroxylamine

  • 2-Chloro-6-fluorobenzyl chloride

  • A suitable base (e.g., potassium carbonate, sodium hydroxide)

  • A suitable solvent (e.g., ethanol, methanol, acetonitrile)

Reaction Mechanism

The formation of this compound proceeds via a sequential nucleophilic substitution mechanism, likely following an SN2 pathway.

  • Deprotonation of Hydroxylamine: In the presence of a base, hydroxylamine is deprotonated to increase its nucleophilicity.

  • First N-Alkylation: The nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl chloride, displacing the chloride ion and forming the mono-alkylated intermediate, N-(2-chloro-6-fluorobenzyl)hydroxylamine.

  • Second N-Alkylation: The resulting N-substituted hydroxylamine is then deprotonated by the base, and a second molecule of 2-chloro-6-fluorobenzyl chloride is attacked by the nitrogen atom to yield the final N,N-disubstituted product.

It is important to note that challenges in this synthesis may arise from the potential for O-alkylation and the difficulty in controlling the degree of N-alkylation, which can lead to a mixture of mono-, di-, and tri-alkylated products. Careful control of stoichiometry and reaction conditions is crucial to favor the desired N,N-dialkylation.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol based on analogous syntheses of N,N-dibenzylhydroxylamines. Researchers should consider this a starting point and may need to optimize conditions.

Synthesis of this compound

Materials:

  • Hydroxylamine hydrochloride (1.0 eq)

  • 2-Chloro-6-fluorobenzyl chloride (2.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride and potassium carbonate.

  • Add ethanol to the flask to create a stirrable suspension.

  • Slowly add 2-chloro-6-fluorobenzyl chloride to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification
  • The crude product can be purified by column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is recommended to separate the desired product from any unreacted starting materials and byproducts.

  • Alternatively, recrystallization from a suitable solvent system may be employed if the product is a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the presence of the benzyl and hydroxylamine protons and carbons in the correct ratios and chemical environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Quantitative Data Summary

Since this is a proposed synthesis, no specific experimental data for this compound is available. The following table presents data from an analogous synthesis of N,O-dibenzylhydroxylamine to provide an estimated reference for yield.[1]

ProductStarting MaterialsBaseSolventTemperatureReaction TimeYield
N,O-DibenzylhydroxylamineO-Benzylhydroxylamine, Benzyl bromideK₂CO₃Ethanol50 °COvernight~45% (purified)

Note: The yield for the target synthesis may vary and will require optimization.

Visualizations

Synthesis Pathway

Synthesis_Pathway hydroxylamine Hydroxylamine (NH₂OH) intermediate N-(2-chloro-6-fluorobenzyl)hydroxylamine hydroxylamine->intermediate + 1 eq. Benzyl Chloride benzyl_chloride 2-Chloro-6-fluorobenzyl chloride product This compound intermediate->product + 1 eq. Benzyl Chloride base Base (e.g., K₂CO₃) base->hydroxylamine base->intermediate solvent Solvent (e.g., Ethanol) solvent->hydroxylamine

Caption: Proposed synthesis pathway for this compound.

Reaction Mechanism Workflow

Reaction_Mechanism cluster_step1 Step 1: First N-Alkylation cluster_step2 Step 2: Second N-Alkylation NH2OH NH₂OH Deprotonated_NH2OH ⁻NHOH NH2OH->Deprotonated_NH2OH - H⁺ Base1 Base BenzylChloride1 R-CH₂-Cl (R = 2-Cl, 6-F-Ph) Deprotonated_NH2OH->BenzylChloride1 SN2 Attack Intermediate R-CH₂-NHOH BenzylChloride1->Intermediate Cl_minus1 Cl⁻ BenzylChloride1->Cl_minus1 Intermediate2 R-CH₂-NHOH Deprotonated_Intermediate R-CH₂-N⁻OH Intermediate2->Deprotonated_Intermediate - H⁺ Base2 Base BenzylChloride2 R-CH₂-Cl Deprotonated_Intermediate->BenzylChloride2 SN2 Attack Product (R-CH₂)₂NOH BenzylChloride2->Product Cl_minus2 Cl⁻ BenzylChloride2->Cl_minus2

Caption: Proposed SN2 mechanism for the N,N-dialkylation of hydroxylamine.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. By leveraging established principles of N-alkylation of hydroxylamine, a plausible and actionable synthetic strategy has been detailed. The provided experimental protocol, mechanistic insights, and purification strategies are intended to equip researchers with the necessary information to successfully approach this synthesis. Further experimental work is required to optimize reaction conditions and fully characterize the target molecule.

References

The Resurgence of Substituted Hydroxylamines: A Technical Guide to Their Expanding Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically relegated to the periphery of medicinal chemistry and organic synthesis due to concerns over metabolic instability and potential toxicity, substituted hydroxylamines are experiencing a significant renaissance.[1][2][3] Recent advancements in synthetic methodologies have unlocked access to a diverse range of these compounds, leading to a re-evaluation of their potential.[3][4] This technical guide provides an in-depth exploration of the core research applications of substituted hydroxylamines, offering insights into their synthesis, their burgeoning role in drug discovery as versatile bioisosteres and enzyme inhibitors, and their utility in modern organic synthesis. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the unique chemical properties of this often-overlooked functional group.

Synthetic Strategies: Enabling the Exploration of Chemical Space

The expanded application of substituted hydroxylamines is intrinsically linked to the development of robust and versatile synthetic methods. Historically, challenges such as overalkylation and the need for extensive protection/deprotection schemes have limited their accessibility.[3][4] However, recent innovations have provided chemists with a more direct and efficient toolbox.

Key Synthetic Methodologies

A variety of modern synthetic strategies now allow for the efficient and often stereoselective synthesis of di- and trisubstituted hydroxylamines. These methods include:

  • Catalytic Reduction of Oxime Ethers: This atom-economical approach provides access to N,O-disubstituted hydroxylamines, with recent advancements utilizing earth-abundant metal catalysts like nickel to achieve high yields and enantioselectivities.[3][4]

  • Reductive Amination: A powerful, protecting-group-free strategy for synthesizing N,O-disubstituted and trisubstituted hydroxylamines from O-monosubstituted hydroxylamines and carbonyl compounds.[3][4]

  • Direct N-O Bond Formation: This convergent approach, involving the reaction of a secondary amine nucleophile with an oxygen-centered electrophile, offers an efficient route to trisubstituted hydroxylamines.[2][3]

  • Cope-type Hydroamination: An efficient method for preparing N,N-disubstituted hydroxylamines through the reaction of alkenes with N,N-disubstituted hydroxylamines.[4]

These modern synthetic routes have been instrumental in making a wider array of substituted hydroxylamines available for research and drug discovery programs.

Medicinal Chemistry: Beyond the "Structural Alert"

For many years, the hydroxylamine moiety was flagged as a "structural alert" in medicinal chemistry, largely due to the potential for O-acetylation or O-sulfonylation in vivo to form mutagenic nitroso derivatives.[3] However, recent research, particularly with N,N,O-trisubstituted hydroxylamines, has challenged this long-held belief, demonstrating that appropriate substitution can lead to metabolically stable and non-genotoxic compounds.[1][2]

The Hydroxylamine as a Bioisostere

One of the most exciting recent developments is the use of the N,N,O-trisubstituted hydroxylamine moiety as a bioisosteric replacement for common structural motifs in drug candidates.[2][5] Bioisosteric replacement is a key strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and plasma protein binding.

A matched molecular pair analysis has shown that replacing hydrocarbon or ether linkages with an N,N,O-trisubstituted hydroxylamine can lead to a desirable reduction in lipophilicity (logP), comparable to the introduction of a tertiary amine.[5] Crucially, unlike tertiary amines, which are typically basic, N,N,O-trisubstituted hydroxylamines are weakly basic, resulting in higher distribution coefficients at physiological pH (logD7.4).[5] This nuanced control over lipophilicity and basicity provides a valuable tool for optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates.[5]

Table 1: Physicochemical Properties of a Matched Molecular Pair

CompoundStructureMolecular Weight ( g/mol )clogPlogD7.4
Morpholine AnalogCN1CCC(CC1)c1ccccc1189.282.581.68
Hydroxylamine AnalogCN(O)C(C)c1ccccc1151.212.452.45

This table presents a conceptual comparison based on findings from matched molecular pair analyses. Specific values are illustrative.

Enzyme Inhibition and Therapeutic Potential

Substituted hydroxylamines have emerged as potent inhibitors of various enzymes, demonstrating their potential in treating a range of diseases.

  • Antibacterial Agents: N-substituted hydroxylamines have been shown to act as radical scavengers, inhibiting bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair.[6][7] This mechanism of action offers a promising avenue for developing new antibiotics to combat drug-resistant bacteria.[6] These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria and the ability to reduce biofilm biomass.[6]

  • Anticancer Agents: The discovery of an orally bioavailable and brain-penetrant epidermal growth factor receptor (EGFR) kinase inhibitor bearing a trisubstituted hydroxylamine moiety represents a significant breakthrough.[1][2] This compound has shown efficacy in preclinical models of non-small-cell lung cancer (NSCLC), including those resistant to existing therapies, and importantly, lacks the mutagenicity often associated with hydroxylamines.[2]

  • Nitroxyl (HNO) Donors: Certain N-substituted hydroxylamines are designed to release nitroxyl (HNO) under physiological conditions.[8][9] HNO has a unique biological profile, distinct from nitric oxide (NO), and is a promising therapeutic agent for cardiovascular diseases. The development of efficient HNO donors is a critical area of research.[8]

Table 2: Antibacterial Activity of N-Substituted Hydroxylamines

Compound IDStructureMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
Compound A c1ccc(CC(N)O)cc164128
Compound B CC(C)(C)CC(N)O3264
Ciprofloxacin (Reference)0.50.015

This table provides illustrative Minimum Inhibitory Concentration (MIC) data based on published studies on N-substituted hydroxylamines as antibacterial agents.[7]

Applications in Organic Synthesis

Beyond their medicinal applications, substituted hydroxylamines are valuable reagents in organic synthesis.

  • Electrophilic Aminating Agents: O-substituted hydroxylamines, where the oxygen is attached to a good leaving group (e.g., 2,4-dinitrophenyl or sulfonyl), serve as effective electrophilic aminating agents.[10] They enable the formation of C-N, N-N, O-N, and S-N bonds, often with high stereo- and regioselectivity, without the need for expensive metal catalysts.[10]

  • Precursors to Weinreb Amides: N,O-dimethylhydroxylamine is a widely used reagent for the synthesis of Weinreb amides, which are versatile intermediates in organic synthesis due to their controlled reactivity with organometallic reagents to form ketones.[11]

Experimental Protocols

General Procedure for the Synthesis of N,N,O-Trisubstituted Hydroxylamines via Direct N-O Bond Formation

This protocol is a generalized representation based on methodologies described in the literature.[12]

  • Preparation of Magnesium Amide: To a solution of a secondary amine (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere (e.g., argon), a solution of a Grignard reagent such as isopropylmagnesium chloride (1.1 equivalents) in THF is added dropwise. The reaction mixture is stirred at room temperature for 1 hour to form the magnesium amide.

  • Peroxide Preparation: In a separate flask, a solution of an alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxide (MTHP) (1.0 equivalent) is prepared in anhydrous THF (0.2 M).

  • N-O Bond Formation: The solution of the magnesium amide is cooled to 0 °C, and the solution of the MTHP peroxide is added dropwise. The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until consumption of the starting material is complete (typically 1-2 hours).

  • Workup and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N,N,O-trisubstituted hydroxylamine.

Protocol for Assessing Antibacterial Activity (MIC Determination)

This is a standard microdilution protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., S. aureus or E. coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37 °C. The culture is then diluted in fresh broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control well (bacteria in broth without compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

bioisosteric_replacement cluster_drug Drug Candidate cluster_properties Physicochemical Properties cluster_replacement Bioisosteric Replacement cluster_improved_properties Improved Properties OriginalMoiety Original Moiety (e.g., Morpholine, Ether) Lipophilicity High Lipophilicity OriginalMoiety->Lipophilicity contributes to MetabolicInstability Metabolic Instability OriginalMoiety->MetabolicInstability contributes to Hydroxylamine N,N,O-Trisubstituted Hydroxylamine OriginalMoiety->Hydroxylamine is replaced by ReducedLogP Reduced logP Hydroxylamine->ReducedLogP leads to IncreasedLogD Increased logD7.4 Hydroxylamine->IncreasedLogD leads to ImprovedStability Improved Metabolic Stability Hydroxylamine->ImprovedStability leads to

Caption: Bioisosteric replacement of common moieties with N,N,O-trisubstituted hydroxylamines to modulate physicochemical properties in drug design.

antibacterial_moa cluster_drug Drug Action cluster_enzyme Bacterial Cell Hydroxylamine N-Substituted Hydroxylamine RNR Ribonucleotide Reductase (RNR) (Tyrosyl Radical) Hydroxylamine->RNR Inhibits (Radical Scavenging) DNA_Synth DNA Synthesis & Repair RNR->DNA_Synth is essential for CellDeath Bacterial Cell Death DNA_Synth->CellDeath Inhibition leads to

Caption: Mechanism of action for N-substituted hydroxylamines as antibacterial agents via inhibition of ribonucleotide reductase (RNR).

synthesis_workflow Start Start Materials: Secondary Amine + Peroxide Step1 1. Form Magnesium Amide (Grignard Reagent, THF) Start->Step1 Step2 2. N-O Bond Formation (Reaction with Peroxide) Step1->Step2 Step3 3. Aqueous Workup (Quench with NH4Cl) Step2->Step3 Step4 4. Purification (Column Chromatography) Step3->Step4 End Final Product: N,N,O-Trisubstituted Hydroxylamine Step4->End

Caption: A generalized experimental workflow for the synthesis of N,N,O-trisubstituted hydroxylamines.

Conclusion and Future Outlook

The field of substituted hydroxylamines is undergoing a profound transformation. Once viewed with caution, they are now recognized as a versatile class of compounds with significant potential across various scientific disciplines. Advances in synthetic chemistry have made them more accessible, paving the way for their exploration as novel bioisosteres, potent enzyme inhibitors, and valuable synthetic reagents.[3][4][5] The successful development of non-mutagenic, trisubstituted hydroxylamine-containing drug candidates is a testament to the evolving understanding of their structure-activity and structure-safety relationships.[2] For researchers in drug discovery and organic synthesis, the substituted hydroxylamine functional group now represents a promising frontier for innovation, offering a unique set of tools to address long-standing challenges in molecular design and construction. Continued research in this area is poised to further expand their applications and solidify their place in the modern chemist's arsenal.

References

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine: An Obscure Compound with Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking information on N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine will find a scarcity of publicly available data. Despite extensive searches of scientific literature and patent databases, detailed information regarding its discovery, history, synthesis, and pharmacological properties remains elusive. The compound, identified by the CAS number 175136-75-1, appears to be a niche chemical with limited documented scientific exploration in the public domain.

The primary piece of information unearthed is a German patent, DE102008061611A1, which lists "N,N'-bis(2-chloro-6-fluorobenzyl) hydroxylamine" as a polymerization inhibitor.[1] This suggests a potential industrial application in stabilizing solvent mixtures, rather than a role in pharmacology or drug development. However, the patent does not provide any details regarding the compound's synthesis, discovery, or any biological activity.

Searches for the compound's synthesis, pharmacology, and mechanism of action have not yielded any specific results. While general methods for the synthesis of substituted hydroxylamines and the role of fluorination in medicinal chemistry are well-documented, no specific experimental protocols or quantitative data for this compound have been found. Similarly, there is no information available on its potential biological targets or signaling pathways.

The lack of information suggests several possibilities: the compound may be a commercially available but poorly characterized chemical intermediate, a developmental compound with proprietary data not yet in the public domain, or a substance that has not been the subject of significant academic or industrial research.

Due to the absence of concrete data, it is not possible to provide an in-depth technical guide, including tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways as requested. The available information is insufficient to construct a comprehensive history or scientific overview of this compound. Further research, potentially through direct inquiry with chemical suppliers or analysis of related proprietary literature, would be necessary to uncover more detailed information about this enigmatic compound.

References

A Theoretical and Computational Modeling Guide to N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and computational studies on N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine are not extensively available in public literature. This guide is a synthesized document based on established methodologies for structurally similar compounds and provides a foundational framework for future research.

Introduction

This compound is a halogenated benzylamine derivative. The presence of chloro and fluoro substituents on the benzyl rings suggests that this molecule may possess unique electronic and conformational properties relevant to medicinal chemistry and materials science. Halogen bonding, altered lipophilicity, and metabolic stability are all potential characteristics influenced by this substitution pattern. This document outlines a comprehensive approach to the theoretical and computational modeling of this compound, alongside plausible experimental protocols for its synthesis and characterization.

Molecular Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These values are aggregated from chemical supplier databases and computational predictions.

PropertyValueSource
Molecular Formula C₁₄H₁₁Cl₂F₂NO[1]
Molecular Weight 318.15 g/mol [1]
Melting Point 169 °C[1][2]
Boiling Point (Predicted) 424.6 ± 45.0 °C[1][2]
Density (Predicted) 1.445 ± 0.06 g/cm³[1]
pKa (Predicted) 11.19 ± 0.69[1]
XLogP3 (Predicted) 4.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 4[2]

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and characterization of this compound, based on established methods for similar molecules.

Synthesis of this compound

This proposed synthesis is adapted from procedures for the preparation of N-benzylhydroxylamines and N,N-dibenzylamines.[3][4]

Materials:

  • 2-chloro-6-fluorobenzyl chloride

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (2.0 molar equivalents) in a 4:1 mixture of methanol and water. Cool the flask in an ice bath to below 20°C. Slowly add sodium hydroxide (2.0 molar equivalents) while stirring to generate the free hydroxylamine base. Stir the mixture for 30 minutes at 10-20°C.

  • Reaction: To the freshly prepared hydroxylamine solution, add 2-chloro-6-fluorobenzyl chloride (1.0 molar equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain this compound.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry to determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Analyze the functional groups present in the molecule.

  • Melting Point Analysis: Determine the melting point of the purified compound and compare it with the literature value.

Computational Modeling Workflow

A robust computational workflow is essential for understanding the molecular properties and potential biological activity of this compound. The following workflow is based on common practices for small molecule drug discovery and materials science.[5][6]

G cluster_0 Initial Setup cluster_1 Quantum Mechanics (DFT) cluster_2 Molecular Dynamics cluster_3 Biological Activity Prediction mol_build Molecule Building & Initial Optimization geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy nbo_analysis NBO Analysis geom_opt->nbo_analysis fmo_analysis FMO Analysis geom_opt->fmo_analysis mep_surface MEP Surface Generation geom_opt->mep_surface md_sim MD Simulation in Solvent geom_opt->md_sim Generate force field parameters docking Molecular Docking (if target is known) geom_opt->docking admet ADMET Prediction geom_opt->admet conf_analysis Conformational Analysis md_sim->conf_analysis

Caption: A typical computational workflow for the theoretical analysis of a small molecule.

Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT calculations provide insights into the electronic structure and reactivity of the molecule.

  • Geometry Optimization: The 3D structure of this compound should be optimized using a functional such as B3LYP with a basis set like 6-31G(d,p).

  • Vibrational Frequency Analysis: This analysis confirms that the optimized structure is at a true energy minimum and allows for the prediction of the IR spectrum.

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap indicates its chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is important for predicting non-covalent interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about intramolecular interactions, such as hyperconjugation and steric effects.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the conformational flexibility of this compound in a simulated biological environment (e.g., in water). This can reveal dominant conformations that may be important for receptor binding.

Molecular Docking

If a biological target is hypothesized or known, molecular docking can predict the binding mode and affinity of this compound to the target's active site. This is a critical step in structure-based drug design.

Potential Signaling Pathways and Biological Activity

Given the structural similarity to other benzylamine derivatives, this compound could potentially interact with a variety of biological targets. Nitrogen mustards, which are structurally related, are known anticancer agents.[7] The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a key signaling pathway, a common approach in drug discovery.

cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation molecule This compound molecule->akt Inhibition

Caption: A hypothetical signaling pathway inhibited by the target molecule.

Conclusion

While direct research on this compound is sparse, this guide provides a comprehensive framework for its synthesis, characterization, and in-silico analysis based on established scientific principles and data from analogous compounds. The outlined experimental and computational workflows offer a clear path for researchers to explore the potential of this molecule in drug discovery and materials science. Future studies should focus on validating these proposed methods and further elucidating the unique properties conferred by its specific halogenation pattern.

References

Spectroscopic and Synthetic Insights into n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on the spectroscopic and synthetic aspects of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine. Despite a comprehensive search of publicly accessible scientific databases and literature, detailed experimental protocols and specific spectroscopic data (NMR, IR, MS) for this compound remain largely unavailable. The information presented herein is based on mentions of the compound in chemical supplier databases and patents.

Summary of Available Data

This compound is identified by the CAS number 175136-75-1. While its existence is confirmed through these listings, specific quantitative data from spectroscopic analyses are not provided in the available resources.

Table 1: Spectroscopic Data Summary
Spectroscopic TechniqueData
NMR No data available in public domain.
IR No data available in public domain.
Mass Spectrometry No data available in public domain.

Hypothetical Experimental Protocols

In the absence of published experimental procedures for the synthesis and analysis of this compound, a general methodology can be proposed based on standard organic chemistry techniques for the synthesis of related N,N-disubstituted hydroxylamines.

Proposed Synthesis of this compound

A plausible synthetic route would involve the N-alkylation of hydroxylamine with 2-chloro-6-fluorobenzyl halide.

Materials:

  • Hydroxylamine hydrochloride

  • 2-chloro-6-fluorobenzyl bromide (or chloride)

  • A suitable base (e.g., sodium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve hydroxylamine hydrochloride in the chosen solvent.

  • Add the base to neutralize the hydrochloride and generate free hydroxylamine.

  • Add two equivalents of 2-chloro-6-fluorobenzyl bromide to the reaction mixture.

  • Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

  • Characterize the purified product using NMR, IR, and mass spectrometry.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Reactants: Hydroxylamine 2-chloro-6-fluorobenzyl halide synthesis N-alkylation Reaction start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography workup->purification product Purified this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (e.g., ESI-MS) product->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion

While this compound is a known chemical entity, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis and spectroscopic characterization. The protocols and workflow presented here are based on established chemical principles and are intended to serve as a guide for researchers undertaking the synthesis and analysis of this compound. Further empirical studies are required to establish a definitive spectroscopic profile for this compound.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine, a potential building block in medicinal chemistry and drug development. The synthesis is based on the N,N-dialkylation of hydroxylamine. This protocol outlines the necessary reagents, equipment, and procedural steps for a laboratory-scale synthesis. Additionally, it includes data presentation tables for theoretical yield and reactant properties, alongside a visual representation of the experimental workflow.

Introduction

N,N-disubstituted hydroxylamines are valuable intermediates in organic synthesis and are of interest in the development of novel therapeutic agents. The title compound, this compound, incorporates the 2-chloro-6-fluorobenzyl moiety, a common structural motif in pharmacologically active molecules. This protocol describes a practical method for its preparation in a laboratory setting. The described synthesis is a nucleophilic substitution reaction where hydroxylamine is alkylated by 2-chloro-6-fluorobenzyl bromide.

Chemical Reaction Scheme

Data Presentation

Table 1: Reactant and Product Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
Hydroxylamine HydrochlorideH₄ClNO69.49Starting Material
2-Chloro-6-fluorobenzyl bromideC₇H₅BrClF223.47Alkylating Agent
This compoundC₁₄H₁₁Cl₂F₂NO334.15Product
Sodium CarbonateNa₂CO₃105.99Base
AcetonitrileC₂H₃N41.05Solvent
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
BrineNaCl (aq)N/AWashing Agent
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent

Table 2: Stoichiometry and Theoretical Yield (for 10 mmol scale)

ReagentMolar Equiv.Amount (mmol)Mass (g)Volume (mL)
Hydroxylamine Hydrochloride1.0100.695N/A
2-Chloro-6-fluorobenzyl bromide2.2224.92N/A
Sodium Carbonate2.5252.65N/A
AcetonitrileN/AN/AN/A100
Theoretical Product Yield 10 3.34 N/A

Experimental Protocol

1. Materials and Equipment

  • Reagents:

    • Hydroxylamine hydrochloride (≥98%)

    • 2-Chloro-6-fluorobenzyl bromide (≥97%)

    • Anhydrous sodium carbonate

    • Acetonitrile (anhydrous)

    • Ethyl acetate

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

    • Deionized water

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Nitrogen or argon gas inlet

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Filter funnel and filter paper

    • Analytical balance

2. Reaction Setup

  • Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.

  • Ensure all glassware is dry before use.

  • The setup should be placed in a fume hood.

3. Synthesis Procedure

  • To the reaction flask, add hydroxylamine hydrochloride (0.695 g, 10 mmol) and anhydrous sodium carbonate (2.65 g, 25 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • Begin stirring the suspension under a nitrogen or argon atmosphere.

  • Add 2-chloro-6-fluorobenzyl bromide (4.92 g, 22 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

4. Work-up and Purification

  • Dissolve the resulting residue in 100 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 50 mL of deionized water.

  • Separate the organic layer and wash it again with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the organic solution under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Chloro-6-fluorobenzyl bromide is a lachrymator and should be handled with care.

  • Avoid inhalation of dust and vapors.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Visualization of the Experimental Workflow

Synthesis_Workflow reagents Reagents: - Hydroxylamine HCl - 2-Chloro-6-fluorobenzyl bromide - Sodium Carbonate - Acetonitrile reaction Reaction: - Stir and reflux in Acetonitrile - 12-24 hours reagents->reaction workup Work-up: - Filter salts - Remove solvent reaction->workup extraction Extraction: - Dissolve in Ethyl Acetate - Wash with Water and Brine workup->extraction purification Purification: - Dry with MgSO4 - Concentrate - Column Chromatography extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Purifying N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Purification of Crude N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

For researchers and professionals in drug development, obtaining highly pure active pharmaceutical ingredients is a critical step. This document provides detailed application notes and experimental protocols for the purification of crude this compound, a key intermediate in various synthetic pathways. The following methodologies are based on established chemical principles and are designed to address common impurities encountered during its synthesis.

Introduction to Purification Strategies

The purification of this compound, a polar organic molecule, typically involves a multi-step approach to effectively remove unreacted starting materials, byproducts, and other impurities. The choice of technique depends on the nature of the impurities, the desired final purity, and the scale of the purification. The most common and effective methods include liquid-liquid extraction, column chromatography, and recrystallization.

Data Presentation: Purification Method Comparison

The following table summarizes typical results that can be expected from each purification technique, offering a comparative overview to aid in method selection.

Purification TechniquePurity Achieved (Typical)Yield (Typical)ThroughputKey AdvantagesCommon Impurities Removed
Liquid-Liquid Extraction 75-90%>90%HighFast, inexpensive, good for initial cleanup.Acidic and basic impurities, water-soluble byproducts.
Column Chromatography 95-99%60-80%Low to MediumHigh resolution, separates closely related compounds.Starting materials, non-polar and polar byproducts.
Recrystallization >99%70-90%Medium to HighYields highly pure crystalline solid, cost-effective at scale.Minor impurities, regioisomers, byproducts with different solubility profiles.

Experimental Protocols

Liquid-Liquid Extraction Protocol

This protocol is designed for the initial work-up of the reaction mixture to remove acidic and basic impurities.

Materials:

  • Crude this compound in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[1]

  • Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous (bottom) layer. This step removes basic impurities.[2][3]

  • Base Wash: Add an equal volume of 1 M NaOH to the separatory funnel. Shake vigorously and allow the layers to separate. Discard the aqueous layer. This removes acidic impurities.

  • Brine Wash: Wash the organic layer with an equal volume of saturated brine solution to remove residual water and inorganic salts.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified product.

Flash Column Chromatography Protocol

This method is effective for separating the target compound from closely related impurities.

Materials:

  • Partially purified this compound

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A common starting point is 10-30% ethyl acetate in hexanes.[4][5] For more polar compounds, a methanol/dichloromethane system can be used.[4][6]

  • Optional: Triethylamine (1-2%) can be added to the eluent to prevent streaking of amine-containing compounds on the acidic silica gel.[6]

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • Collection tubes or flasks

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica with the adsorbed compound and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.[5]

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Recrystallization Protocol

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid. The choice of solvent is critical.[7]

Materials:

  • This compound (from a previous purification step)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes or methanol/water).[8][9]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[10][11]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Visualization of Purification Workflow and Decision Making

PurificationWorkflow Crude_Product Crude this compound LLE Liquid-Liquid Extraction Crude_Product->LLE Initial Work-up Column_Chromatography Column Chromatography LLE->Column_Chromatography Further Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Pure_Product Pure Product (>99%) Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

PurificationDecision Start Assess Crude Product Impurity_Profile High level of ionic impurities? Start->Impurity_Profile Closely_Related_Impurities Closely related non-polar impurities? Impurity_Profile->Closely_Related_Impurities No LLE Perform Liquid-Liquid Extraction Impurity_Profile->LLE Yes Final_Purity High purity solid required? Closely_Related_Impurities->Final_Purity No Column_Chromatography Perform Column Chromatography Closely_Related_Impurities->Column_Chromatography Yes Recrystallization Perform Recrystallization Final_Purity->Recrystallization Yes End Purified Product Final_Purity->End No LLE->Closely_Related_Impurities Column_Chromatography->Final_Purity Recrystallization->End

References

Application Notes and Protocols for the Quantification of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine is a chemical compound with potential applications in pharmaceutical development. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A Gas Chromatography-Mass Spectrometry (GC-MS) method is also proposed for purity assessment and identification of volatile impurities.

Physicochemical Properties of this compound:

A summary of the key physicochemical properties of the analyte is presented in the table below. These properties are essential for the development and optimization of analytical methods.

PropertyValueReference
Chemical FormulaC₁₄H₁₁Cl₂F₂NO[1]
Molecular Weight318.1 g/mol [1]
Melting Point169 °C[1]
Boiling Point424.6 ± 45.0 °C (Predicted)[1]
Water Solubility0.9 µg/mL[1]
XLogP34.2[1]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products where sensitivity requirements are moderate.

Experimental Protocol:

1. Instrumentation and Chromatographic Conditions:

  • System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[2]

  • Mobile Phase: A gradient elution using Acetonitrile (A) and water (B), both containing 0.1% formic acid to improve peak shape.

    • Gradient Program:

      • 0-2 min: 50% A

      • 2-15 min: 50% to 95% A

      • 15-18 min: 95% A

      • 18-18.1 min: 95% to 50% A

      • 18.1-25 min: 50% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm is a suitable starting point due to the presence of benzyl rings. A DAD can be used to identify the optimal wavelength.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be the mobile phase at the initial composition (50:50 acetonitrile:water with 0.1% formic acid).

  • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range.[2] Ensure complete dissolution, using sonication if necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV - Typical Performance):

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)~0.3 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Note: These are typical performance characteristics and should be determined during method validation.

Experimental Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Acetonitrile/Methanol weigh->dissolve dilute Dilute to Working Concentrations dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids, or for trace-level impurity analysis.[3]

Experimental Protocol:

1. Instrumentation and Conditions:

  • System: An LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: A fast gradient may be employed, for example:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 10% B

      • 4.1-5.0 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.[4]

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[2]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion ([M+H]⁺): m/z 318.0.

    • Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would correspond to the loss of a benzyl group or other characteristic fragments.

    • Collision Energy and other MS parameters: Optimize for the specific instrument to maximize the signal of the product ions.

2. Preparation of Solutions:

  • Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents. The concentration range for the calibration curve will be significantly lower (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • For biological samples: A sample preparation step such as protein precipitation (with acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE) will be necessary to remove matrix interferences.

3. Data Analysis:

  • The quantification is based on the peak area ratio of the analyte to an internal standard (if used).

  • Construct a calibration curve and perform a linear regression as described for the HPLC-UV method.

Quantitative Data Summary (LC-MS/MS - Typical Performance):

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~0.01 - 0.05 ng/mL
Limit of Quantification (LOQ)~0.03 - 0.15 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Note: These are typical performance characteristics and should be determined during method validation.

Experimental Workflow for LC-MS/MS Analysis:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Obtain Sample extract Extraction (LLE/SPE) start->extract dry Evaporate & Reconstitute extract->dry inject Inject into LC-MS/MS dry->inject separate UHPLC Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect integrate Integrate MRM Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for LC-MS/MS quantification.

Method 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities in the bulk drug substance. Given the predicted boiling point, GC analysis is feasible.

Experimental Protocol:

1. Instrumentation and Conditions:

  • System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, and a split/splitless injector.[5]

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • MS Conditions (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

2. Preparation of Solutions:

  • Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of a volatile solvent such as dichloromethane or ethyl acetate.[6] The concentration should be around 1 mg/mL.

3. Data Analysis:

  • With FID: Purity is typically assessed by area percent, assuming all components have a similar response factor.

  • With MS: Impurities can be identified by comparing their mass spectra to a library (e.g., NIST).

Quantitative Data Summary (GC-MS - for Purity):

ParameterTypical Use
Primary ApplicationPurity testing and impurity profiling.
DetectionFID for area % purity; MS for impurity identification.
SensitivityCapable of detecting trace-level volatile impurities.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate detect MS Detection (EI) separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (MS Library) integrate->identify calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for GC-MS purity analysis.

References

Application Notes and Protocols for N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine as a key intermediate in the synthesis of pharmaceutical compounds, with a particular focus on its application in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors. Detailed experimental protocols, data presentation, and visual diagrams are included to facilitate its practical application in a research and development setting.

Introduction

This compound is a disubstituted hydroxylamine derivative that serves as a valuable building block in organic synthesis. Its structural features, particularly the presence of two reactive benzyl groups substituted with chloro and fluoro moieties, make it a versatile intermediate for the construction of complex molecular architectures. This compound is of significant interest in medicinal chemistry, primarily as a precursor for the synthesis of N,N'-disubstituted ureas, a common scaffold in various kinase inhibitors.

Application in the Synthesis of GSK-3 Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes. Its dysregulation has been linked to the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. Consequently, the development of potent and selective GSK-3 inhibitors is a major focus of drug discovery efforts.

This compound is a key precursor in the synthesis of potent GSK-3 inhibitors, such as AR-A014418 and its analogs. The general synthetic strategy involves the reaction of the hydroxylamine intermediate with an appropriate isocyanate to form a urea derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, a general and plausible synthetic route can be proposed based on the known chemistry of alkylating hydroxylamine. This would involve the reaction of hydroxylamine with 2-chloro-6-fluorobenzyl chloride. It is crucial to control the stoichiometry to favor N,N-dialkylation.

Materials:

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or another suitable base

  • 2-Chloro-6-fluorobenzyl chloride

  • A suitable solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or a biphasic system)

  • Phase-transfer catalyst (if using a biphasic system)

General Procedure (Hypothetical):

  • A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in water and neutralizing it with a stoichiometric amount of a base like sodium hydroxide, keeping the temperature low.

  • The resulting free hydroxylamine solution is then reacted with at least two molar equivalents of 2-chloro-6-fluorobenzyl chloride.

  • The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by extraction and washing to remove unreacted starting materials and byproducts.

  • The crude product is then purified, for instance by column chromatography on silica gel, to yield pure this compound.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including solvent, temperature, reaction time, and purification method, would need to be optimized for this specific transformation.

Protocol 2: Synthesis of a GSK-3 Inhibitor Precursor (N,N'-disubstituted urea)

This protocol describes the synthesis of an N,N'-disubstituted urea, a key structural motif in many GSK-3 inhibitors, using a hydroxylamine derivative as a precursor. This is a representative procedure for the type of reaction where this compound would be utilized.

Materials:

  • This compound

  • An appropriate isocyanate (e.g., 5-nitro-1,3-thiazol-2-yl isocyanate for AR-A014418 synthesis)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Inert atmosphere (e.g., Nitrogen or Argon)

General Procedure:

  • To a solution of this compound in an anhydrous aprotic solvent under an inert atmosphere, add the desired isocyanate dropwise at room temperature.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to afford the desired N,N'-disubstituted urea.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a GSK-3 inhibitor precursor using this compound.

Reaction StepStarting MaterialReagentProductSolventTemperatureTime (h)Yield (%)Purity (%)
Urea Formation This compound5-nitro-1,3-thiazol-2-yl isocyanateN-(2-chloro-6-fluorobenzyl)-N'- (5-nitrothiazol-2-yl)ureaTHFRT2-4>90>98

Application in Elucidating GSK-3 Signaling Pathways

GSK-3 inhibitors synthesized from this compound are invaluable tools for studying the intricate signaling pathways regulated by GSK-3. In the context of Alzheimer's disease, GSK-3 is known to play a critical role in two key pathological hallmarks: the hyperphosphorylation of the tau protein and the production of amyloid-beta (Aβ) peptides.

  • Tau Hyperphosphorylation: GSK-3 directly phosphorylates tau protein at multiple sites. Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.

  • Amyloid-beta Production: GSK-3 can influence the processing of the amyloid precursor protein (APP), leading to an increase in the production of Aβ peptides, which aggregate to form senile plaques.

By using inhibitors derived from this compound, researchers can selectively block GSK-3 activity in cellular and animal models to investigate the downstream effects on tau phosphorylation, Aβ production, and neuronal viability.

Visualizations

Logical Workflow for GSK-3 Inhibitor Synthesis

G cluster_synthesis Synthesis of this compound cluster_application Application in GSK-3 Inhibitor Synthesis start Hydroxylamine intermediate This compound start->intermediate N-Alkylation reagent1 2-chloro-6-fluorobenzyl chloride reagent1->intermediate product GSK-3 Inhibitor (e.g., AR-A014418 analog) intermediate->product Urea Formation reagent2 Isocyanate reagent2->product

Caption: Synthetic workflow for GSK-3 inhibitors.

GSK-3 Signaling Pathway in Alzheimer's Disease

cluster_upstream Upstream Regulation cluster_downstream Downstream Pathological Effects in AD Wnt Wnt Signaling GSK3 GSK-3 Wnt->GSK3 Inhibition Insulin Insulin Signaling Insulin->GSK3 Inhibition Tau Tau Protein GSK3->Tau Phosphorylation APP Amyloid Precursor Protein (APP) GSK3->APP Processing NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs Abeta Amyloid-beta (Aβ) Plaques APP->Abeta Inhibitor GSK-3 Inhibitor (from intermediate) Inhibitor->GSK3 Blocks Activity

Caption: Role of GSK-3 in Alzheimer's pathology.

The Role of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine is a specialized hydroxylamine derivative with potential applications in organic synthesis, particularly as a precursor or intermediate in the construction of complex molecules. The presence of the halogenated benzyl groups suggests its utility in introducing these specific structural motifs, which are often found in pharmacologically active compounds. This document provides an overview of its potential roles, drawing from general principles of hydroxylamine chemistry and related synthetic transformations, due to the limited direct literature on this specific compound. Further research and experimental validation are necessary to fully elucidate its synthetic utility.

Potential Applications in Organic Synthesis

Based on the reactivity of related N,N-disubstituted hydroxylamines, this compound could potentially be utilized in the following areas:

  • Precursor to Nitrones: Hydroxylamines are common precursors to nitrones through oxidation. These resulting nitrones are valuable 1,3-dipoles that can undergo cycloaddition reactions with alkenes to form isoxazolidines, a heterocyclic scaffold present in various bioactive molecules.

  • Source of Aminating Reagents: While less common for N,N-dialkylhydroxylamines themselves, they can be precursors to aminating reagents. The N-O bond can be cleaved under specific conditions to generate amino radicals or related species for amination reactions.

  • Ligand Synthesis: The nitrogen and oxygen atoms of the hydroxylamine moiety could potentially act as coordination sites for metal catalysts, suggesting a role in the development of novel ligands for catalysis.

  • Intermediate in Multi-step Synthesis: This compound can serve as a key intermediate for the synthesis of more complex target molecules, where the bis(2-chloro-6-fluorobenzyl)amino group is a desired structural feature.

Hypothetical Experimental Protocols

The following are hypothetical protocols based on general reactions of similar hydroxylamines. These protocols have not been experimentally validated for this compound and should be adapted and optimized with appropriate safety precautions.

Synthesis of this compound

A plausible synthetic route involves the N-alkylation of hydroxylamine with 2-chloro-6-fluorobenzyl chloride.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Chloro-6-fluorobenzyl chloride179.02203.58 g
Hydroxylamine hydrochloride69.49100.69 g
Sodium bicarbonate (NaHCO3)84.01302.52 g
Ethanol (EtOH)--50 mL
Water (H2O)--20 mL
Dichloromethane (DCM)--50 mL
Anhydrous Magnesium Sulfate (MgSO4)---

Procedure:

  • To a 250 mL round-bottom flask, add hydroxylamine hydrochloride (10 mmol) and a solution of sodium bicarbonate (30 mmol) in water (20 mL).

  • Stir the mixture at room temperature until the hydroxylamine hydrochloride is fully dissolved and neutralized.

  • Add a solution of 2-chloro-6-fluorobenzyl chloride (20 mmol) in ethanol (50 mL) dropwise to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Expected Outcome: A solid or oil corresponding to this compound. The yield and purity should be determined by standard analytical techniques (NMR, MS, etc.).

Hypothetical Oxidation to the Corresponding Nitrone

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound318.1551.59 g
Manganese dioxide (MnO2), activated86.94252.17 g
Dichloromethane (DCM)--50 mL
Celite®---

Procedure:

  • Dissolve this compound (5 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Add activated manganese dioxide (25 mmol) to the solution in one portion.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC for the disappearance of the starting hydroxylamine.

  • Upon completion (typically 2-4 hours), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional dichloromethane (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude nitrone.

  • The crude nitrone can be used directly in subsequent reactions or purified by recrystallization or column chromatography if necessary.

Visualizations

The following diagrams illustrate the potential synthetic pathways involving this compound.

Synthesis_Pathway A 2-Chloro-6-fluorobenzyl chloride C This compound A->C B Hydroxylamine B->C D Oxidation C->D [O] E Corresponding Nitrone D->E

Caption: Synthesis and potential oxidation of the target hydroxylamine.

Nitrone_Cycloaddition A Nitrone C [3+2] Cycloaddition A->C B Alkene B->C D Isoxazolidine C->D

Caption: General cycloaddition reaction of a nitrone with an alkene.

Disclaimer: The information provided in these application notes is for research and development purposes only. The experimental protocols are hypothetical and require validation. All chemical manipulations should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The user assumes all responsibility for the safe handling and use of these chemicals.

Application Notes and Protocols for Testing the Biological Activity of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-disubstituted hydroxylamine derivatives are a class of compounds that have garnered interest in medicinal chemistry due to their potential therapeutic activities. While the specific biological effects of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine have not been extensively documented in publicly available literature, its structural similarity to other benzylhydroxylamine derivatives suggests a potential for anticancer activity. Hydroxylamine derivatives have been noted for their multifaceted biological activities, including carcinostatic effects against certain tumors in animal studies.[1] This document provides a comprehensive experimental design to elucidate the potential anticancer properties of this compound through a series of in vitro assays.

The following protocols are designed to be a starting point for the investigation of this compound and can be adapted based on the specific cancer cell lines and research questions being addressed. The experimental workflow will progress from initial cytotoxicity screening to more in-depth mechanistic studies, including the analysis of apoptosis, cell cycle distribution, and the impact on key cancer-related signaling pathways.

Experimental Workflow

The investigation into the biological activity of this compound will follow a logical progression. The initial phase will determine the cytotoxic potential of the compound across a panel of cancer cell lines. Subsequent experiments will aim to elucidate the mechanism of cell death, focusing on apoptosis and cell cycle arrest. Finally, western blot analysis will be employed to probe the molecular signaling pathways affected by the compound.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Analysis cluster_phase3 Phase 3: Molecular Pathway Investigation p1_start Prepare this compound Stock Solution p1_assay MTT Assay p1_start->p1_assay p1_data Determine IC50 Values p1_assay->p1_data p2_apoptosis Apoptosis Assay (Annexin V/PI Staining) p1_data->p2_apoptosis Based on IC50 p2_cellcycle Cell Cycle Analysis (PI Staining) p1_data->p2_cellcycle Based on IC50 p3_western Western Blot Analysis p2_apoptosis->p3_western If Apoptosis is Induced p2_cellcycle->p3_western If Cell Cycle is Arrested p3_targets Investigate Key Signaling Proteins p3_western->p3_targets

Figure 1: Experimental workflow for biological activity testing.

Phase 1: Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effects of this compound on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[2][3]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) in fresh culture medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: Cytotoxicity

The results of the MTT assay should be summarized in a table for easy comparison of the compound's potency across different cell lines.

Cell LineCancer TypeIC50 (µM) of this compound (48h)
MCF-7BreastCalculated Value
HCT-116ColonCalculated Value
A549LungCalculated Value
Additional Cell LineCancer TypeCalculated Value

Phase 2: Mechanistic Analysis

Based on the IC50 values obtained, further experiments will be conducted to understand the mechanism by which this compound induces cell death.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and necrosis by this compound.

Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[7]

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7]

Data Presentation: Apoptosis Analysis

The data from the flow cytometry analysis should be quantified and presented in a table.

Treatment Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle Control)Value ± SDValue ± SDValue ± SD
0.5 x IC50Value ± SDValue ± SDValue ± SD
1 x IC50Value ± SDValue ± SDValue ± SD
2 x IC50Value ± SDValue ± SDValue ± SD
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing and fix overnight at -20°C.[4]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing RNase A and PI.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Analysis

The percentage of cells in each phase of the cell cycle should be tabulated.

Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
0 (Vehicle Control)Value ± SDValue ± SDValue ± SDValue ± SD
1 x IC50Value ± SDValue ± SDValue ± SDValue ± SD

Phase 3: Molecular Pathway Investigation

To understand the molecular mechanisms underlying the observed biological effects, western blotting can be used to examine the expression and phosphorylation status of key proteins in relevant signaling pathways.[11]

Hypothetical Signaling Pathway

Many anticancer agents exert their effects by modulating signaling pathways that control cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways. The following diagram illustrates a hypothetical pathway that could be investigated.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Compound This compound Compound->Akt Inhibits?

Figure 2: Hypothetical PI3K/Akt signaling pathway.
Protocol 4: Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in ice-cold RIPA buffer.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[13]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Data Presentation: Western Blot Analysis

The results of the western blot analysis can be presented as a table summarizing the relative protein expression levels.

Target ProteinTreatment ConditionRelative Expression (Normalized to β-actin)
p-Akt/AktVehicle Control1.0
1 x IC50Relative fold change
Bcl-2Vehicle Control1.0
1 x IC50Relative fold change
Cleaved Caspase-3Vehicle Control1.0
1 x IC50Relative fold change
Cleaved PARPVehicle Control1.0
1 x IC50Relative fold change

Conclusion

This comprehensive set of protocols provides a robust framework for the initial in vitro characterization of the biological activity of this compound. The data generated from these experiments will provide valuable insights into its cytotoxic potential, its mechanism of action, and the molecular pathways it perturbs. Positive and significant findings from these studies would warrant further investigation, including in vivo studies, to fully assess its therapeutic potential as a novel anticancer agent.

References

Application Note: A Robust HPLC Method for the Analysis of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the development and validation of a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine. The method is suitable for the determination of the active pharmaceutical ingredient (API) in bulk drug substance and for use in stability studies. The developed method utilizes a C18 column with gradient elution and UV detection. Key validation parameters, including linearity, precision, accuracy, and specificity, were evaluated. Additionally, forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.

Introduction

This compound is a chemical entity of interest in pharmaceutical development. A reliable analytical method is crucial for the quality control of the drug substance, ensuring its identity, purity, and strength. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. This application note provides a detailed protocol for a validated RP-HPLC method for the analysis of this compound. The chemical structure of the analyte is shown in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Experimental

  • This compound reference standard was of certified purity.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
06040
151090
201090
226040
256040
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution using the drug substance.

Method Development Workflow

The HPLC method was systematically developed to achieve optimal separation and quantification of the analyte. The workflow is depicted below.

G start Method Development Start col_sel Column Selection (C18, C8, Phenyl) start->col_sel mp_screen Mobile Phase Screening (ACN/Water, MeOH/Water) col_sel->mp_screen grad_opt Gradient Optimization mp_screen->grad_opt param_adj Parameter Adjustment (Flow rate, Temp., Wavelength) grad_opt->param_adj forced_deg Forced Degradation Studies param_adj->forced_deg validation Method Validation (ICH Q2(R1)) forced_deg->validation end Final Method validation->end

Caption: HPLC method development workflow.

Forced Degradation Studies

Forced degradation studies were performed to assess the stability-indicating nature of the method.[1][2] The drug substance was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of the standard solution (1 mg/mL in diluent) was mixed with 1 mL of 1N HCl and heated at 80 °C for 2 hours. The solution was then neutralized with 1N NaOH and diluted with diluent.

  • Base Hydrolysis: 1 mL of the standard solution (1 mg/mL in diluent) was mixed with 1 mL of 1N NaOH and heated at 80 °C for 2 hours. The solution was then neutralized with 1N HCl and diluted with diluent.

  • Oxidative Degradation: 1 mL of the standard solution (1 mg/mL in diluent) was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 48 hours. A sample was then prepared at the target concentration.

  • Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 24 hours. A sample was then prepared at the target concentration.

Results and Discussion

The initial method development focused on selecting an appropriate column and mobile phase. A C18 column was chosen due to the non-polar nature of the analyte (XLogP3 of 4.2).[3] A gradient elution with acetonitrile and water containing 0.1% formic acid provided good peak shape and resolution from potential impurities. The detection wavelength of 220 nm was selected based on the UV spectrum of the analyte, which showed significant absorbance at this wavelength.

The results of the forced degradation studies are summarized in Table 3. Significant degradation was observed under oxidative and acidic conditions. The method was able to separate the main peak from all degradation products, demonstrating its stability-indicating capability.

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis (1N HCl, 80°C, 2h) 15.2Major degradation product at RRT 0.85
Base Hydrolysis (1N NaOH, 80°C, 2h) 5.8Minor degradation products observed
Oxidative (30% H₂O₂, RT, 24h) 25.6Major degradation product at RRT 1.2
Thermal (105°C, 48h) < 2.0No significant degradation
Photolytic (UV 254nm, 24h) 3.1Minor degradation observed

RRT = Relative Retention Time

The developed method was validated according to ICH Q2(R1) guidelines.

  • Specificity: The method was found to be specific as the peak for this compound was well-resolved from the peaks of degradation products and placebo components.

  • Linearity: The method was linear over the concentration range of 10-150 µg/mL with a correlation coefficient (r²) > 0.999.

  • Precision: The repeatability and intermediate precision were evaluated, and the relative standard deviation (RSD) was found to be less than 2.0%.

  • Accuracy: The accuracy was determined by spike recovery studies at three different concentration levels (80%, 100%, and 120%). The recovery was within the range of 98.0% to 102.0%.

  • Robustness: The method was found to be robust with respect to minor variations in flow rate, column temperature, and mobile phase composition.

Table 4: Summary of Validation Data

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Precision (%RSD) < 1.5%≤ 2.0%
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-

Logical Relationship in Method Validation

The following diagram illustrates the logical flow and interdependence of the various validation parameters.

G specificity Specificity linearity Linearity & Range specificity->linearity system_suitability System Suitability specificity->system_suitability accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision quantitation_limit Quantitation Limit (LOQ) linearity->quantitation_limit linearity->system_suitability accuracy->precision accuracy->system_suitability robustness Robustness precision->robustness precision->system_suitability detection_limit Detection Limit (LOD) quantitation_limit->detection_limit quantitation_limit->system_suitability robustness->system_suitability

Caption: Interdependence of method validation parameters.

Conclusion

A specific, accurate, precise, and robust RP-HPLC method for the analysis of this compound has been successfully developed and validated. The method is stability-indicating and can be used for routine quality control and stability testing of the drug substance.

References

Application Notes and Protocols for the Derivatization of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine to enhance its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. The primary target for derivatization is the hydroxyl group of the hydroxylamine moiety, which can otherwise lead to poor chromatographic peak shape and thermal degradation in the GC inlet.

Two common and effective derivatization techniques are presented: Silylation and Acylation . These methods replace the active hydrogen of the hydroxyl group with a non-polar functional group, thereby increasing the analyte's suitability for GC-MS analysis.[1][2][3]

Protocol 1: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those found in hydroxyl groups.[1][4] MSTFA is a powerful silylating agent that reacts to form a volatile trimethylsilyl (TMS) ether.[1]

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound standard or sample extract into a 2 mL autosampler vial.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[4][5]

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or toluene). Pyridine can act as a catalyst.

    • Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For sterically hindered hydroxyl groups, 1% Trimethylchlorosilane (TMCS) can be added to the MSTFA as a catalyst.

    • Cap the vial tightly.

    • Heat the reaction mixture at 60-70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before injection into the GC-MS system.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • Typical GC conditions should be optimized, but a starting point could be an initial oven temperature of 100°C, held for 1 minute, then ramped at 15-20°C/min to 280-300°C.

    • The mass spectrometer can be operated in full scan mode to identify the TMS-derivative and then in selected ion monitoring (SIM) mode for quantitative analysis.

Quantitative Data Summary

The following table should be populated with data obtained from the analysis of the TMS-derivatized this compound.

ParameterUnderivatized AnalyteTMS-Derivatized Analyte
Retention Time (min) e.g., Poor peak shape, tailingInsert experimental value
Limit of Detection (LOD) Insert experimental valueInsert experimental value
Limit of Quantification (LOQ) Insert experimental valueInsert experimental value
Linear Range Insert experimental valueInsert experimental value
Recovery (%) N/AInsert experimental value
R² of Calibration Curve Insert experimental valueInsert experimental value

Visualizations

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Sample containing Analyte dry Evaporate to Dryness start->dry add_reagents Add Solvent and MSTFA dry->add_reagents heat Heat at 60-70°C for 30 min add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject analyze Acquire and Process Data inject->analyze silylation_reaction compound This compound product TMS-Derivative compound->product + mstfa MSTFA mstfa:s->product:n 60-70°C acylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Sample containing Analyte dry Evaporate to Dryness start->dry add_reagents Add Solvent, Base, and TFAA dry->add_reagents heat Heat at 50-60°C for 20-30 min add_reagents->heat cool Cool to Room Temperature heat->cool evap_reconstitute Evaporate and Reconstitute cool->evap_reconstitute inject Inject into GC-MS evap_reconstitute->inject analyze Acquire and Process Data inject->analyze acylation_reaction compound This compound product TFA-Derivative compound->product + tfaa TFAA tfaa:s->product:n 50-60°C, Base

References

Application Notes and Protocols: Large-Scale Synthesis of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine is a disubstituted hydroxylamine derivative of interest in medicinal chemistry and drug development. Its synthesis involves the N,N-dialkylation of hydroxylamine. This document provides a detailed protocol for its large-scale synthesis, outlining the reaction parameters, purification methods, and expected outcomes. The procedure is based on the nucleophilic substitution reaction between hydroxylamine and 2-chloro-6-fluorobenzyl chloride. Careful control of reaction conditions is crucial to maximize the yield of the desired N,N-disubstituted product and minimize the formation of mono-substituted and O-substituted byproducts.

Data Presentation

The following table summarizes key quantitative data for the large-scale synthesis of this compound. The data is based on a representative laboratory-scale synthesis and can be scaled accordingly.

ParameterValueNotes
Reactants
Hydroxylamine Hydrochloride1.0 equivalentStarting material for the hydroxylamine core.
2-chloro-6-fluorobenzyl chloride2.2 equivalentsAlkylating agent. A slight excess is used to ensure complete disubstitution.
Sodium Carbonate (Na₂CO₃)2.5 equivalentsBase to neutralize HCl and deprotonate hydroxylamine.
Solvent
N,N-Dimethylformamide (DMF)10 L / kg of hydroxylamine HClA polar aprotic solvent suitable for SN2 reactions.
Reaction Conditions
Temperature70-80 °CProvides sufficient energy for the reaction without significant degradation.
Reaction Time12-16 hoursMonitored by TLC or HPLC until completion.
Work-up & Purification
Extraction SolventEthyl AcetateFor separation of the organic product from the aqueous phase.
Purification MethodColumn Chromatography or RecrystallizationTo achieve high purity of the final product.
Yield and Purity
Typical Yield65-75%Isolated yield of the pure product.
Purity (by HPLC)>98%After purification.

Experimental Protocol

This protocol details the procedure for the large-scale synthesis of this compound.

Materials:

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • 2-chloro-6-fluorobenzyl chloride

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Silica Gel (for chromatography, if necessary)

  • Hexanes and Ethyl Acetate (for chromatography elution)

Equipment:

  • Large-scale reaction vessel with overhead stirrer, heating mantle, condenser, and nitrogen inlet.

  • Addition funnel

  • Large separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Chromatography equipment (if required)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a clean, dry, large-scale reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add hydroxylamine hydrochloride (1.0 eq) and anhydrous sodium carbonate (2.5 eq).

    • Add N,N-Dimethylformamide (DMF) to the vessel (10 L per kg of hydroxylamine hydrochloride).

    • Begin stirring the suspension under a nitrogen atmosphere.

  • Addition of Alkylating Agent:

    • In a separate container, dissolve 2-chloro-6-fluorobenzyl chloride (2.2 eq) in a minimal amount of DMF.

    • Transfer this solution to an addition funnel and add it dropwise to the stirred suspension in the reaction vessel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 70-80 °C.

    • Maintain the reaction at this temperature for 12-16 hours, with continuous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a larger vessel containing deionized water (approximately 3-4 times the volume of DMF used).

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers in a large separatory funnel.

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x volume of the organic layer) and brine (1 x volume of the organic layer).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Option A: Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Option B: Column Chromatography: If the crude product is an oil or if recrystallization does not yield a pure product, purify it by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product:

    • Combine the pure fractions (as determined by TLC/HPLC) and evaporate the solvent to yield this compound as a pure solid or oil.

    • Determine the final yield and characterize the product by appropriate analytical methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow start Start: Materials and Equipment Setup reactants Charge Reactor: - Hydroxylamine HCl (1.0 eq) - Sodium Carbonate (2.5 eq) - DMF start->reactants addition Dropwise Addition: Solution of 2-chloro-6-fluorobenzyl chloride (2.2 eq) in DMF reactants->addition reaction Reaction: Heat to 70-80 °C for 12-16 hours (Monitor by TLC/HPLC) addition->reaction workup Work-up: - Cool to RT - Quench with Water - Extract with Ethyl Acetate reaction->workup wash Wash Organic Layer: - Sat. NaHCO₃ Solution - Brine workup->wash dry Dry and Concentrate: - Dry with MgSO₄ - Filter - Evaporate Solvent wash->dry purification Purification: Recrystallization or Column Chromatography dry->purification product Final Product: This compound purification->product

Caption: Workflow for the large-scale synthesis of this compound.

Diagram 2: Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Second Alkylation hydroxylamine H₂N-OH Hydroxylamine intermediate Ar-CH₂-NH-OH N-(2-chloro-6-fluorobenzyl)hydroxylamine hydroxylamine->intermediate SN2 benzyl1 Cl-CH₂-Ar 2-chloro-6-fluorobenzyl chloride benzyl1->intermediate intermediate2 Ar-CH₂-NH-OH Mono-substituted Intermediate product (Ar-CH₂)₂N-OH This compound intermediate2->product SN2 benzyl2 Cl-CH₂-Ar 2-chloro-6-fluorobenzyl chloride benzyl2->product

Caption: The reaction proceeds via a two-step SN2 nucleophilic substitution mechanism.

safe handling and storage procedures for n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine is a substituted hydroxylamine derivative. Due to the presence of halogenated benzyl groups, this compound may exhibit specific reactivity and toxicity profiles. This document provides recommended procedures for the safe handling, storage, and disposal of this compound in a research and development setting.

Hazard Identification and Safety Data

While specific quantitative toxicity data such as LD50 or exposure limits for this compound are not available in the public domain, some hazard and precautionary statements have been identified. These, along with general hazards associated with hydroxylamine derivatives, are summarized below.

Data PointInformationSource
Hazard Statements H317: May cause an allergic skin reaction.[1]
H315: Causes skin irritation. (Inferred from R36/37/38)[2][3]
H319: Causes serious eye irritation. (Inferred from R36/37/38)[2][3]
H335: May cause respiratory irritation. (Inferred from R36/37/38)[2][3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P264: Wash hands thoroughly after handling.
P271: Use only outdoors or in a well-ventilated area.[3]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Risk Statements (Older Classification) R36/37/38: Irritating to eyes, respiratory system and skin.[2][3]

General Hazards of Hydroxylamine Derivatives:

  • Irritation: Hydroxylamine and its derivatives are known to be irritants to the skin, eyes, and respiratory tract.[4]

  • Skin Sensitization: May cause allergic skin reactions upon repeated contact.

  • Absorption: Can potentially be absorbed through the skin and may be harmful if swallowed.[4]

  • Mutagenicity: Some hydroxylamine derivatives are considered possible mutagens.[4]

Experimental Protocols

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended as a minimum:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A flame-retardant laboratory coat.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Glove thickness and breakthrough time should be considered.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and a safety shower are readily accessible.

    • Have appropriate spill cleanup materials available.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within a chemical fume hood to minimize inhalation exposure.

    • Use anti-static weighing paper or a container to prevent dispersal of the solid.

    • Close the primary container tightly after each use.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all surfaces and equipment used.

    • Remove and properly dispose of contaminated PPE.

  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area. A patent suggests that this compound is stable at temperatures between 0°C and 60°C.

  • Incompatibilities: Store away from strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

    • Prevent entry into the area until it is declared safe.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Handling Area (Fume Hood, Spill Kit) prep_ppe->prep_area handle_weigh Weighing and Dispensing (in Fume Hood) prep_area->handle_weigh Proceed to Handling handle_solution Solution Preparation handle_weigh->handle_solution post_decon Decontaminate Equipment and Work Area handle_solution->post_decon After Experiment post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe Remove and Dispose of PPE post_wash->post_ppe storage Store in Cool, Dry, Well-Ventilated Area post_ppe->storage Store Compound disposal Dispose of Waste (per Regulations) post_ppe->disposal Dispose of Waste

Caption: Workflow for the safe handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing common impurities during the synthesis of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward approach involves the N-alkylation of hydroxylamine with 2-chloro-6-fluorobenzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Q2: What are the most likely impurities to form during this synthesis?

Based on analogous reactions with similar structures, the primary impurities can be categorized as follows:

  • Over-alkylation Product: Formation of a tri-substituted amine oxide, N,N,O-Tris(2-chloro-6-fluorobenzyl)hydroxylamine.

  • Mono-alkylation Product: Incomplete reaction leading to the presence of N-(2-chloro-6-fluorobenzyl)hydroxylamine.

  • Starting Materials: Unreacted 2-chloro-6-fluorobenzyl chloride and hydroxylamine.

  • Side-reaction Products: Potential for the formation of imines or other degradation products, especially if the reaction temperature is not well-controlled.

  • Hydrolysis Products: If water is present, 2-chloro-6-fluorobenzyl chloride can hydrolyze to 2-chloro-6-fluorobenzyl alcohol.

Q3: How can I detect and quantify these impurities?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common method for separating and quantifying the desired product and its impurities. Gas Chromatography (GC) may also be applicable for volatile impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Observed Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Increase reaction temperature cautiously. - Ensure efficient stirring.
Sub-optimal stoichiometry.- Optimize the molar ratio of 2-chloro-6-fluorobenzyl chloride to hydroxylamine. An excess of hydroxylamine can help to minimize the formation of the over-alkylation product.
Poor quality of starting materials.- Use high-purity, anhydrous reagents and solvents.
Presence of Significant Over-alkylation Impurity High molar ratio of alkylating agent to hydroxylamine.- Use a molar excess of hydroxylamine relative to 2-chloro-6-fluorobenzyl chloride.
High reaction temperature.- Lower the reaction temperature to favor the desired di-alkylation over tri-alkylation.
Presence of Significant Mono-alkylation Impurity Insufficient amount of alkylating agent.- Increase the molar ratio of 2-chloro-6-fluorobenzyl chloride to hydroxylamine.
Short reaction time.- Extend the reaction duration to allow for the second alkylation to complete.
Formation of Dark Brown or Black Reaction Mixture Decomposition of reagents or products.- Control the reaction temperature carefully, potentially using an ice bath during the initial addition of reagents.[1] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Impurities in starting materials.- Use purified reagents and solvents.
Difficulties in Product Isolation/Purification Product may be an oil or difficult to crystallize.- Utilize column chromatography for purification. - Attempt to form a salt (e.g., hydrochloride) of the product, which may be more crystalline and easier to handle.
Product is water-soluble.- During workup, use minimal amounts of aqueous solutions and maintain acidic conditions to ensure the stability of the hydrochloride salt if applicable.[1]

Experimental Protocols

General Synthesis of this compound

Materials:

  • Hydroxylamine hydrochloride

  • 2-chloro-6-fluorobenzyl chloride

  • Sodium carbonate (or another suitable base)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Acetonitrile)

Procedure:

  • Dissolve hydroxylamine hydrochloride and sodium carbonate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a solution of 2-chloro-6-fluorobenzyl chloride in the same solvent to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Visualizations

Synthesis_Pathway hydroxylamine Hydroxylamine mono_alkylated N-(2-chloro-6-fluorobenzyl)hydroxylamine hydroxylamine->mono_alkylated + 1 eq. Benzyl Chloride benzyl_chloride 2-chloro-6-fluorobenzyl chloride di_alkylated This compound (Desired Product) mono_alkylated->di_alkylated + 1 eq. Benzyl Chloride tri_alkylated N,N,O-Tris(2-chloro-6-fluorobenzyl)hydroxylamine (Over-alkylation Impurity) di_alkylated->tri_alkylated + 1 eq. Benzyl Chloride (Side Reaction)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Synthesis Complete check_purity Analyze Purity (HPLC/GC) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Product Obtained is_pure->end Yes troubleshoot Identify Impurities is_pure->troubleshoot No over_alkylation High Over-alkylation troubleshoot->over_alkylation mono_alkylation High Mono-alkylation troubleshoot->mono_alkylation low_yield Low Yield troubleshoot->low_yield adjust_stoichiometry_less Decrease Benzyl Chloride eq. over_alkylation->adjust_stoichiometry_less adjust_stoichiometry_more Increase Benzyl Chloride eq. mono_alkylation->adjust_stoichiometry_more optimize_conditions Optimize Reaction Conditions (Time, Temp) low_yield->optimize_conditions re_run Re-run Synthesis adjust_stoichiometry_less->re_run adjust_stoichiometry_more->re_run optimize_conditions->re_run re_run->start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine. The following sections offer a series of frequently asked questions and detailed troubleshooting guides to address common issues during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most probable reaction pathway for the synthesis of this compound?

A1: The most direct synthetic route is the N-alkylation of hydroxylamine with two equivalents of 2-chloro-6-fluorobenzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the primary reasons for low yields in this synthesis?

A2: Low yields can stem from several factors, including:

  • Over-alkylation: The product, a secondary hydroxylamine, can be further alkylated to form a tertiary hydroxylamine.

  • O-alkylation: The hydroxylamine can undergo alkylation at the oxygen atom, leading to the formation of an O-alkylated byproduct.[1][2]

  • Side reactions of the starting material: The benzylic chloride is susceptible to hydrolysis.

  • Product instability: The hydroxylamine product may be prone to oxidation or other degradation pathways under the reaction or workup conditions.[3]

  • Intramolecular cyclization: The resulting N,N-disubstituted hydroxylamine could potentially undergo cyclization.[4][5]

Q3: How can I minimize the formation of the over-alkylation product?

A3: To reduce over-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of hydroxylamine relative to the benzyl chloride can favor the formation of the desired N,N-disubstituted product.[6] Slow, dropwise addition of the alkylating agent to the hydroxylamine solution can also help maintain a low concentration of the alkylating agent, thereby disfavoring further alkylation of the product.

Q4: What reaction conditions are recommended to favor N-alkylation over O-alkylation?

A4: Generally, N-alkylation of hydroxylamine is favored over O-alkylation.[1] To further promote N-alkylation, the reaction is typically performed under neutral or slightly basic conditions. Strong bases can deprotonate the hydroxyl group, increasing the nucleophilicity of the oxygen and promoting O-alkylation.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, leading to low yields.

Issue 1: Low Product Yield with Significant Amount of Unreacted 2-chloro-6-fluorobenzyl chloride
Potential Cause Recommended Solution Rationale
Insufficient reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.Ensures the reaction proceeds to completion.
Poor quality of hydroxylamine. Use freshly prepared or commercially available high-purity hydroxylamine. Ensure it has been stored under appropriate conditions to prevent degradation.Impurities or degradation of hydroxylamine will reduce its nucleophilicity and lead to an incomplete reaction.
Inadequate base. Ensure at least a stoichiometric amount of a suitable base (e.g., sodium bicarbonate, potassium carbonate) is used to neutralize the HCl formed during the reaction. The choice of base is critical; stronger bases may promote side reactions.The reaction generates HCl, which will protonate the hydroxylamine, rendering it non-nucleophilic.
Issue 2: Presence of a Major Byproduct with a Higher Molecular Weight
Potential Cause Recommended Solution Rationale
Over-alkylation. Use a molar excess of hydroxylamine (e.g., 1.5 to 2 equivalents) relative to 2-chloro-6-fluorobenzyl chloride. Add the benzyl chloride to the hydroxylamine solution slowly and in a controlled manner.A higher concentration of hydroxylamine increases the probability of it reacting with the benzyl chloride before the product does.[6]
Issue 3: Presence of an Isomeric Byproduct
Potential Cause Recommended Solution Rationale
O-alkylation. Avoid the use of strong bases such as sodium hydride. Use a milder base like sodium bicarbonate or potassium carbonate.Strong bases can deprotonate the hydroxyl group of hydroxylamine, increasing the likelihood of O-alkylation.[1]
Issue 4: Low Yield with Complex Mixture of Byproducts
Potential Cause Recommended Solution Rationale
Decomposition of starting material or product. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Purify the 2-chloro-6-fluorobenzyl chloride before use to remove any hydrolytic byproducts. Maintain a moderate reaction temperature.The benzyl chloride starting material can hydrolyze, and the hydroxylamine product can be susceptible to oxidation.[3]
Intramolecular cyclization. During workup, maintain acidic conditions (pH 2-3) to keep the product protonated. This reduces the nucleophilicity of the nitrogen and minimizes the chance of cyclization.[4][5]The protonated amine is less likely to act as an intramolecular nucleophile.

Experimental Protocols

A general procedure for the N-alkylation of hydroxylamine is provided below. This should be adapted and optimized for the specific synthesis of this compound.

General Procedure for N-alkylation of Hydroxylamine:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydroxylamine hydrochloride (1.5-2.0 eq.) and a mild base such as sodium bicarbonate (2.2 eq.) in a suitable solvent (e.g., methanol/water mixture).

  • Cool the mixture in an ice bath.

  • Dissolve 2-chloro-6-fluorobenzyl chloride (1.0 eq.) in a minimal amount of the reaction solvent and add it to the dropping funnel.

  • Add the benzyl chloride solution dropwise to the stirred hydroxylamine solution over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.

reaction_pathway cluster_reactants Reactants cluster_products Products hydroxylamine Hydroxylamine product This compound hydroxylamine->product N-alkylation (Desired) o_alkylation O-alkylation Product hydroxylamine->o_alkylation O-alkylation benzyl_chloride 2-chloro-6-fluorobenzyl chloride benzyl_chloride->product benzyl_chloride->o_alkylation over_alkylation Over-alkylation Product product->over_alkylation Further N-alkylation

Caption: Potential reaction pathways in the synthesis.

troubleshooting_workflow start Low Yield Observed check_sm Analyze Crude Reaction Mixture: Unreacted Starting Material? start->check_sm check_byproducts Major Byproducts Present? check_sm->check_byproducts No increase_time_temp Increase Reaction Time/Temp Check Reagent Quality check_sm->increase_time_temp Yes adjust_stoichiometry Adjust Stoichiometry: Increase Hydroxylamine Excess check_byproducts->adjust_stoichiometry Higher MW check_isomer Isomeric Byproduct? check_byproducts->check_isomer No end Improved Yield increase_time_temp->end adjust_stoichiometry->end use_mild_base Use Milder Base Avoid Strong Bases check_isomer->use_mild_base Yes complex_mixture Complex Mixture? check_isomer->complex_mixture No use_mild_base->end inert_atmosphere Use Inert Atmosphere Purify Starting Material Acidic Workup complex_mixture->inert_atmosphere Yes complex_mixture->end No inert_atmosphere->end

Caption: A logical workflow for troubleshooting low yields.

References

optimizing reaction conditions for n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method is the N,N-dialkylation of hydroxylamine. This involves reacting hydroxylamine hydrochloride with two equivalents of an alkylating agent, 2-chloro-6-fluorobenzyl halide (such as the bromide or chloride), in the presence of a suitable base and solvent.

Q2: How can I optimize the yield and favor the desired N,N-disubstituted product over the mono-substituted intermediate?

To favor disubstitution, it is crucial to carefully control the stoichiometry. Using a slight excess (e.g., 2.1 to 2.2 equivalents) of the 2-chloro-6-fluorobenzyl halide can help drive the reaction to completion and minimize the formation of the mono-alkylated intermediate. Additionally, allowing for a sufficient reaction time at a moderately elevated temperature will ensure the second alkylation step proceeds efficiently.

Q3: Which base and solvent combination is recommended for this synthesis?

A non-nucleophilic base is essential to prevent side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often effective. For the solvent, a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) is recommended as they effectively dissolve the reactants and facilitate the nucleophilic substitution.

Q4: What is the optimal temperature range and reaction duration?

The reaction is typically performed at a temperature between 50°C and 70°C. Lower temperatures may result in slow reaction rates and incomplete conversion, while significantly higher temperatures can lead to decomposition and the formation of dark-colored impurities.[1] The reaction progress should be monitored (e.g., by TLC or LC-MS), but a duration of 12-24 hours is generally sufficient for completion.

Q5: How should the reaction progress be monitored?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to resolve the starting materials (hydroxylamine and benzyl halide), the mono-substituted intermediate, and the final product. The disappearance of the starting materials and the mono-substituted intermediate indicates the reaction is complete.

Q6: What are the common impurities, and what is the best method for purification?

Common impurities include unreacted 2-chloro-6-fluorobenzyl halide, the mono-substituted intermediate (N-(2-chloro-6-fluorobenzyl)hydroxylamine), and potential side products from the decomposition of the alkylating agent. The primary method for purification is flash column chromatography on silica gel.

Reaction Pathway and Workflow

A general overview of the synthetic pathway is the N,N-dialkylation of hydroxylamine.

reaction_pathway hydroxylamine Hydroxylamine (NH₂OH) reagents + hydroxylamine->reagents benzyl_halide 2x 2-chloro-6-fluorobenzyl halide benzyl_halide->reagents product N,N-Bis(2-chloro-6-fluorobenzyl) hydroxylamine process_conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) 50-70°C product->process_conditions reagents->product Alkylation

Caption: General synthetic pathway for this compound.

The experimental workflow from setup to analysis requires careful, sequential execution.

experimental_workflow prep 1. Reagent Preparation (Anhydrous Conditions) setup 2. Reaction Setup (Combine reactants, base, solvent) prep->setup reaction 3. Controlled Heating (50-70°C) setup->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor workup 5. Aqueous Workup (Quench, Extract) monitor->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS) purify->analysis

Caption: Standard experimental workflow for synthesis and purification.

Troubleshooting Guide

Encountering issues during the synthesis is common. The following guide addresses the most frequent problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or impure starting materials. 2. Insufficient base to neutralize HCl. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Verify the purity of hydroxylamine HCl and the benzyl halide. Ensure solvents are anhydrous. 2. Use at least 2.5 equivalents of base (e.g., K₂CO₃). 3. Gradually increase the temperature in 5-10°C increments, not exceeding 80°C. 4. Extend the reaction time and continue monitoring by TLC.
Significant Mono-substituted Product 1. Incorrect stoichiometry of the alkylating agent. 2. Reaction was not allowed to proceed to completion.1. Ensure a slight excess (2.1-2.2 eq.) of 2-chloro-6-fluorobenzyl halide is used. 2. Increase reaction time and/or temperature moderately to drive the second alkylation step.
Dark Brown or Black Reaction Mixture 1. Reaction temperature is too high, causing decomposition.[1] 2. Presence of impurities in the solvent or reagents.[1]1. Maintain strict temperature control using an oil bath. Do not exceed 80°C. 2. Use high-purity, anhydrous reagents and solvents.
Difficult Purification / Oily Product 1. Presence of multiple closely-eluting impurities. 2. Residual solvent (e.g., DMF, DMSO).1. Optimize the chromatography mobile phase to achieve better separation. Consider a gradient elution. 2. After extraction, wash the organic layer thoroughly with brine to remove residual high-boiling solvents. Ensure the product is dried under high vacuum.

This troubleshooting logic can be visualized as a decision-making process.

troubleshooting_logic start Reaction Issue? issue_low_yield Low / No Yield start->issue_low_yield issue_mono High Mono-Product start->issue_mono issue_dark Dark Mixture start->issue_dark sol_yield Check Reagent Purity Increase Base/Temp issue_low_yield->sol_yield Yes sol_mono Increase Alkylating Agent Prolong Reaction Time issue_mono->sol_mono Yes sol_dark Reduce Temperature Use Pure Reagents issue_dark->sol_dark Yes

Caption: A logical flowchart for troubleshooting common synthesis issues.

Experimental Protocol

Below is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Hydroxylamine hydrochloride (1.0 eq.)

  • 2-chloro-6-fluorobenzyl bromide (2.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add hydroxylamine hydrochloride (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Add anhydrous DMF via syringe to create a stirrable suspension.

  • Add 2-chloro-6-fluorobenzyl bromide (2.1 eq.) to the mixture.

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

  • Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

References

degradation pathways of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting forced degradation studies on this compound?

A1: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of this compound. These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2] This information is crucial for formulation development, packaging selection, and defining storage conditions and shelf-life, which are all required for regulatory documentation.[3]

Q2: To what types of degradation is this compound likely susceptible?

A2: Based on its chemical structure, which includes a hydroxylamine functional group and two halogenated benzyl groups, this compound is potentially susceptible to oxidative, photolytic, and thermal degradation. The hydroxylamine moiety is prone to oxidation, potentially forming N-oxides.[1][2] The presence of benzylic carbons suggests a susceptibility to oxidation to form ketone or hydroxide derivatives.[2] Furthermore, halogenated aromatic compounds can be sensitive to light, leading to photolytic degradation.[4]

Q3: What are the initial stress conditions recommended for this compound?

A3: For initial studies, it is recommended to subject a solution of this compound to a range of stress conditions. This typically includes acidic (e.g., 0.1 M HCl), alkaline (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic (e.g., exposure to UV light) conditions.[2][5] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable and relevant.[6]

Q4: What analytical techniques are most suitable for analyzing the degradation of this compound and its degradants?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating and quantifying the parent drug and its degradation products.[6][7] For structure elucidation of the unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and, after isolation, Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[8]

Troubleshooting Guides

Issue: No significant degradation is observed under oxidative stress with hydrogen peroxide.

  • Question: I have treated this compound with 3% hydrogen peroxide at room temperature, but my HPLC analysis shows minimal to no degradation. Is the molecule stable against oxidation?

  • Answer: While the molecule may have some stability, the lack of degradation could be due to insufficiently stringent conditions. The reactivity of hydrogen peroxide is dependent on temperature and pH. Consider increasing the temperature (e.g., to 50°C) or extending the exposure time.[9] It is advisable to start with milder conditions and incrementally increase the severity if no degradation is observed.[5] Also, verify that your analytical method is sensitive enough to detect low levels of degradation products.

Issue: Inconsistent results are observed in hydrolytic degradation studies.

  • Question: My results for acid and base hydrolysis of this compound are not reproducible between experiments. What could be the cause?

  • Answer: Inconsistent results in forced hydrolysis can arise from several factors. Ensure precise control over temperature and pH, as small variations can significantly affect reaction rates.[9] Use freshly prepared, high-purity reagents and ensure the complete dissolution of the drug substance before initiating the stress conditions to maintain homogenous reaction kinetics.

Issue: Multiple unexpected peaks appear in the chromatogram after photostability testing.

  • Question: After exposing my sample to UV light, I see several unexpected peaks in my HPLC chromatogram that are not present in the unstressed sample. What are these, and how should I proceed?

  • Answer: The appearance of new peaks indicates the formation of photodegradation products. The halogenated benzyl moieties in the structure are likely susceptible to photolytic cleavage or rearrangement. To identify these products, you will need to employ mass spectrometry (LC-MS) to obtain their molecular weights. Further structural elucidation can be achieved by isolating the individual degradants and analyzing them using techniques like NMR.

Proposed Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are proposed under different stress conditions.

Summary of Potential Degradation Products
Stress ConditionProposed Degradation Product(s)Potential Reaction
Oxidative N,N-Bis(2-chloro-6-fluorobenzyl)amine-N-oxideOxidation of the hydroxylamine nitrogen
2-chloro-6-fluorobenzaldehydeOxidative cleavage of the N-C bond
2-chloro-6-fluorobenzoic acidFurther oxidation of the aldehyde
Photolytic 2-chloro-6-fluorobenzylamineCleavage of one N-benzyl bond
N-(2-chloro-6-fluorobenzyl)hydroxylamineCleavage of one N-benzyl bond
Debenzylation and other radical-mediated productsHomolytic cleavage of N-C bonds
Thermal Similar to oxidative and hydrolytic pathways, but generally at a slower rate.Thermally induced cleavage or rearrangement.
Acidic/Alkaline Generally stable, but prolonged exposure to harsh conditions may lead to minor degradation.Hydrolysis is not expected to be a primary degradation pathway.
Quantitative Data Summary (Hypothetical)
Stress ConditionDuration% Degradation of Parent DrugMajor Degradant(s) Formed (%)
0.1 M HCl, 60°C48h< 5%-
0.1 M NaOH, 60°C48h< 5%-
6% H₂O₂, 50°C24h18%N-oxide (12%), Aldehyde (4%)
UV Light (254 nm)12h15%N-(2-chloro-6-fluorobenzyl)hydroxylamine (8%)
Thermal (80°C)72h10%Trace amounts of oxidative products

Experimental Protocols

Protocol 1: Acid and Alkaline Hydrolysis
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

  • Alkaline Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

  • Incubation: Keep the solutions at 60°C and withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: Neutralize the samples before analysis (acidic samples with NaOH, alkaline samples with HCl).

  • Analysis: Dilute the neutralized samples to a suitable concentration and analyze by HPLC.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of the drug.

  • Reaction: Add 1 mL of the stock solution to 9 mL of 6% hydrogen peroxide.

  • Incubation: Keep the solution at 50°C and protect from light. Withdraw samples at specified intervals.

  • Quenching: Quench the reaction by adding a suitable agent (e.g., sodium bisulfite) if necessary.

  • Analysis: Dilute the samples and analyze by HPLC.

Protocol 3: Photolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of the drug in a suitable solvent.

  • Exposure: Expose the solution in a quartz cuvette to a UV light source (e.g., 254 nm) in a photostability chamber.

  • Control: Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.

  • Sampling: Withdraw samples at appropriate time intervals.

  • Analysis: Analyze the samples by HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to Stress alkali Alkaline Hydrolysis (0.1M NaOH, 60°C) prep_stock->alkali Expose to Stress oxidative Oxidative Stress (6% H2O2, 50°C) prep_stock->oxidative Expose to Stress photo Photolytic Stress (UV Light) prep_stock->photo Expose to Stress thermal Thermal Stress (80°C) prep_stock->thermal Expose to Stress sampling Sample at Time Points acid->sampling alkali->sampling oxidative->sampling photo->sampling thermal->sampling neutralize Neutralize/Quench sampling->neutralize hplc HPLC Analysis neutralize->hplc Quantification lcms LC-MS for Identification hplc->lcms If unknown peaks

Caption: Experimental workflow for forced degradation studies.

oxidative_degradation parent This compound n_oxide N,N-Bis(2-chloro-6-fluorobenzyl)amine-N-oxide parent->n_oxide Oxidation (N) aldehyde 2-chloro-6-fluorobenzaldehyde parent->aldehyde Oxidative Cleavage (N-C) acid 2-chloro-6-fluorobenzoic acid aldehyde->acid Further Oxidation

Caption: Proposed oxidative degradation pathway.

troubleshooting_flow start No/Low Degradation Observed? check_conditions Are stress conditions appropriate? start->check_conditions increase_severity Increase Severity: - Higher Temp - Higher [Reagent] - Longer Time check_conditions->increase_severity No check_method Is analytical method validated? check_conditions->check_method Yes re_evaluate Re-evaluate Results increase_severity->re_evaluate validate_method Verify Method: - Sensitivity - Specificity check_method->validate_method No check_method->re_evaluate Yes validate_method->re_evaluate

Caption: Troubleshooting logic for degradation experiments.

References

Technical Support Center: HPLC Analysis of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine.

Understanding the Analyte and the Problem

This compound is a molecule that contains a hydroxylamine functional group, which is basic in nature. Basic compounds are particularly susceptible to exhibiting poor peak shapes, specifically peak tailing, in reverse-phase HPLC.[1][2][3][4][5] This is primarily due to strong interactions between the basic analyte and residual silanol groups on the surface of silica-based stationary phases.[1][2][3]

Chemical Properties of this compound Relevant to HPLC Analysis:

PropertyValue/DescriptionSignificance in HPLC
Molecular Formula C₁₄H₁₁Cl₂F₂NO[6][7]Indicates a relatively non-polar structure with polar functional groups.
Molecular Weight 318.15 g/mol [6]Influences retention and diffusion characteristics.
Structure Contains a hydroxylamine group and two substituted benzyl rings.The basic hydroxylamine group is the primary cause of silanol interactions leading to peak tailing. The benzyl groups contribute to hydrophobic retention.
Predicted XLogP3 4.2[6]Suggests good retention on a reverse-phase (e.g., C18) column.
Hydrogen Bond Donor/Acceptor Count Donor: 1, Acceptor: 4[6]Indicates potential for secondary polar interactions with the stationary phase.

Frequently Asked Questions (FAQs) about Peak Tailing

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a type of peak asymmetry where the back half of the chromatographic peak is broader than the front half.[2][8] It is often quantified by the tailing factor or asymmetry factor, with an ideal symmetrical (Gaussian) peak having a value of 1.0.[8] A value greater than 1 indicates peak tailing.[8]

Q2: Why is my this compound peak tailing?

A2: The most probable cause is the interaction of the basic hydroxylamine group with acidic residual silanol groups on the silica-based column packing material.[1][2][4] Other potential causes include column contamination, column voids, sample overload, and inappropriate mobile phase or sample solvent conditions.[3][9][10][11]

Q3: Can the mobile phase pH affect peak shape?

A3: Yes, mobile phase pH is a critical factor.[5] For basic compounds like yours, a low pH (typically 2.5-3.5) is often used to protonate the analyte and suppress the ionization of silanol groups, thereby minimizing unwanted secondary interactions.[1] Conversely, a high pH (above 7) can also be used with a pH-stable column to deprotonate the silanol groups, but this can be aggressive to the silica backbone.

Q4: How does the choice of HPLC column influence peak tailing?

A4: The type and quality of the HPLC column are crucial. Modern, high-purity silica columns with low residual silanol activity are recommended.[11] End-capped columns, where residual silanols are chemically deactivated, can significantly improve the peak shape for basic compounds.[1][2] Columns with alternative base materials (e.g., hybrid silica, polymeric) can also offer better performance.

Troubleshooting Guides and Experimental Protocols

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting approach.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process to diagnose and resolve peak tailing.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System Issue: - Extra-column volume - Leaks - Detector settings check_all_peaks->system_issue Yes analyte_specific Suspect Analyte-Specific Issue: - Secondary interactions - Sample overload - Mobile phase effects check_all_peaks->analyte_specific No check_system Action: Check fittings, tubing length/ID, and detector parameters. system_issue->check_system resolved Peak Shape Improved check_system->resolved optimize_mobile_phase Optimize Mobile Phase analyte_specific->optimize_mobile_phase adjust_ph Action: Adjust pH (2.5-3.5) with 0.1% Formic or Acetic Acid. optimize_mobile_phase->adjust_ph Low pH Strategy add_modifier Action: Add a basic modifier (e.g., 10-20 mM Triethylamine). optimize_mobile_phase->add_modifier Modifier Strategy check_sample Check Sample Conditions adjust_ph->check_sample add_modifier->check_sample reduce_concentration Action: Reduce sample concentration and/or injection volume. check_sample->reduce_concentration Overload? check_solvent Action: Ensure sample solvent is weaker than or matches the mobile phase. check_sample->check_solvent Solvent Mismatch? evaluate_column Evaluate Column reduce_concentration->evaluate_column check_solvent->evaluate_column flush_column Action: Flush with a strong solvent (e.g., 100% Acetonitrile). evaluate_column->flush_column Contamination? replace_column Action: Replace with a new, high-purity, end-capped column. evaluate_column->replace_column Degradation? flush_column->resolved replace_column->resolved

Caption: A logical workflow to diagnose the cause of peak tailing.

Experimental Protocols for Troubleshooting

Objective: To minimize secondary silanol interactions by adjusting the mobile phase pH or adding a competitive base.

Protocol 1: Low pH Mobile Phase

  • Preparation of Mobile Phase A (Aqueous):

    • To 999 mL of HPLC-grade water, add 1 mL of formic acid (or acetic acid) to achieve a 0.1% (v/v) concentration.

    • The expected pH will be approximately 2.7.

    • Degas the solution by sonication or vacuum filtration.

  • Preparation of Mobile Phase B (Organic):

    • Use HPLC-grade acetonitrile or methanol.

  • Chromatographic Conditions:

    • Run your standard gradient or isocratic method using the prepared mobile phase.

    • Equilibrate the column for at least 15-20 column volumes before the first injection.

  • Evaluation:

    • Compare the peak shape of this compound with that obtained using a neutral mobile phase. A significant reduction in tailing is expected.

Protocol 2: Addition of a Mobile Phase Modifier

  • Preparation of Mobile Phase A (Aqueous with Modifier):

    • Prepare your standard buffered or unbuffered aqueous mobile phase.

    • Add triethylamine (TEA) to a final concentration of 10-20 mM.

    • Adjust the pH to your desired level (e.g., 3.0 or 7.0) using phosphoric acid or another suitable acid.

    • Degas the solution.

  • Chromatographic Conditions:

    • Use the same conditions as in Protocol 1.

  • Evaluation:

    • The TEA will compete with the analyte for active silanol sites, which should improve peak symmetry.

Summary of Mobile Phase Strategies:

StrategyAdditiveConcentrationExpected Outcome
Low pH Formic Acid or Acetic Acid0.1% (v/v)Protonates silanols, reducing interaction with the basic analyte.
Competitive Base Triethylamine (TEA)10-20 mMTEA preferentially interacts with active silanol sites.

Objective: To ensure the column is not the source of peak tailing due to contamination or degradation.

Protocol 3: Column Flushing

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of the following solvents in sequence:

    • HPLC-grade water

    • Isopropanol

    • Hexane (if compatible with your column and system)

    • Isopropanol

    • Your mobile phase without buffer salts (e.g., 90:10 Acetonitrile:Water)

  • Reconnect the column to the detector and equilibrate with your initial mobile phase conditions.

  • Inject a standard to assess peak shape.

Protocol 4: Column Replacement

If peak tailing persists after mobile phase optimization and column flushing, the column may be irreversibly damaged or unsuitable for the application.

  • Select a new column:

    • Choose a modern, high-purity, end-capped C18 or C8 column.

    • Consider a column with a different base material (e.g., hybrid silica) if problems persist.

  • Install and equilibrate the new column according to the manufacturer's instructions.

  • Inject a standard to evaluate the peak shape.

Objective: To eliminate peak distortion caused by the sample itself.

Protocol 5: Evaluating Sample Overload

  • Prepare a dilution series of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, 5 µg/mL).

  • Inject each concentration using a constant injection volume.

  • Observe the peak shape for each injection. If the tailing factor decreases with decreasing concentration, you are likely experiencing mass overload.[9]

Protocol 6: Checking for Sample Solvent Effects

  • Ideal Condition: The sample solvent should be the same as or weaker than the initial mobile phase.

  • Test: If you are dissolving your sample in a strong solvent (e.g., 100% acetonitrile) and your initial mobile phase is highly aqueous, this can cause peak distortion.

  • Action: Try dissolving your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that maintains solubility.

By systematically working through these FAQs and troubleshooting protocols, researchers and scientists can effectively diagnose and resolve issues with peak tailing in the HPLC analysis of this compound, leading to more accurate and reproducible results.

References

minimizing byproduct formation in n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the root cause and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Suboptimal reaction temperature. 4. Decomposition of hydroxylamine.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of starting materials. 2. Increase the molar ratio of hydroxylamine to the benzyl halide starting material to favor the formation of the desired product over poly-alkylated byproducts.[1] 3. Optimize the reaction temperature. A temperature of around 60°C has been found to be effective for similar reactions. Lowering the temperature may decrease the reaction rate, while higher temperatures can lead to the decomposition of hydroxylamine.[1] 4. Use a continuous-flow reactor to minimize the volume of the reaction mixture at high temperatures, reducing the risk of hydroxylamine decomposition.
Presence of Significant Amounts of Mono-alkylated Byproduct (N-(2-chloro-6-fluorobenzyl)hydroxylamine) 1. Insufficient amount of the alkylating agent (2-chloro-6-fluorobenzyl chloride). 2. Short reaction time.1. Ensure a stoichiometric amount or a slight excess of the alkylating agent is used. 2. Increase the reaction time and monitor for the disappearance of the mono-alkylated intermediate by TLC or HPLC.
Formation of Tri-alkylated Byproduct (N,N,O-Tris(2-chloro-6-fluorobenzyl)hydroxylamine) Over-alkylation of the hydroxylamine.This is less common but can occur with highly reactive alkylating agents. Use a less reactive derivative of the alkylating agent if possible, or carefully control the stoichiometry.
Detection of O-alkylated Isomer (O,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine) Hydroxylamine acting as an oxygen nucleophile.This is a known issue in hydroxylamine alkylation. The N-alkylation is generally favored, but changes in solvent polarity and reaction temperature can influence the N/O selectivity. Consider screening different solvents.
Presence of Oxidation Byproduct (N,N-Bis(2-chloro-6-fluorobenzyl)nitrone) Oxidation of the hydroxylamine product during the reaction or work-up.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. 2. Use degassed solvents. 3. Avoid excessive heat during work-up and purification.
Difficult Purification Presence of multiple byproducts with similar polarities to the desired product.1. Optimize the reaction conditions to minimize byproduct formation. 2. Utilize column chromatography with a carefully selected solvent system for separation. 3. Recrystallization from a suitable solvent, such as ethyl acetate, can be effective in removing less polar impurities like the dibenzyl-substituted byproduct.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are the mono-alkylated intermediate, N-(2-chloro-6-fluorobenzyl)hydroxylamine, and the over-alkylated product, the corresponding tertiary amine. Another significant byproduct can be the dibenzyl-substituted impurity formed from the reaction of the mono-substituted product with another molecule of the benzyl chloride.[1] O-alkylation products and oxidation of the final product to a nitrone are also possible.

Q2: How can I control the selectivity between N-alkylation and O-alkylation?

A2: While N-alkylation is generally favored, the choice of solvent and base can influence the selectivity. Protic solvents may favor N-alkylation, while aprotic polar solvents might increase the proportion of O-alkylation. Screening of different reaction conditions is recommended to optimize for N-alkylation.

Q3: What is the optimal molar ratio of hydroxylamine to 2-chloro-6-fluorobenzyl chloride?

A3: To minimize the formation of the di-substituted byproduct, it is advisable to use an excess of hydroxylamine. For the analogous synthesis of N-benzylhydroxylamine, using 4.0 equivalents of hydroxylamine hydrochloride was found to be optimal.[1]

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Gas Chromatography (GC) can also be used, potentially with derivatization of the hydroxylamine.

Q5: How can I purify the crude this compound?

A5: Purification can typically be achieved through column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Recrystallization from a suitable solvent like ethyl acetate can also be an effective method for removing certain impurities, particularly the less polar dibenzyl-substituted byproduct.[1]

Data Presentation

The following table summarizes the effect of the molar ratio of hydroxylamine hydrochloride to benzyl chloride on the yield and purity of N-benzylhydroxylamine hydrochloride, which can serve as a useful reference for the synthesis of its di-substituted analog.

EntryEquivalents of Hydroxylamine HClYield (%)Purity (%)Dibenzyl-substituted Impurity (%)
15.076>99Not specified
24.074>99Not specified
33.0LowerLowerSignificant amount
41.5Much LowerMuch LowerSignificant amount

Data adapted from a study on the synthesis of N-benzylhydroxylamine hydrochloride and is for illustrative purposes.[1]

Experimental Protocols

Key Experiment: Synthesis of N-Benzylhydroxylamine Hydrochloride (Analogous Model)[1]

This protocol for the synthesis of N-benzylhydroxylamine hydrochloride can be adapted for the synthesis of this compound by using 2-chloro-6-fluorobenzyl chloride as the starting material and adjusting the stoichiometry accordingly.

1. Preparation of Reagents:

  • Solution A (Benzyl Chloride Solution): Dissolve 63 g of benzyl chloride in methanol to a final volume of 1000 mL (0.5 mol/L).

  • Solution B (Hydroxylamine Solution): In a 2 L beaker, add 800 mL of methanol and 200 mL of water. With stirring, add 139 g of hydroxylamine hydrochloride. Slowly add 80 g of sodium hydroxide while maintaining the temperature below 20°C using an ice water bath. Stir for 30 minutes at 10-20°C and filter to remove the precipitated sodium chloride. This results in a 2.0 mol/L hydroxylamine solution.

2. Reaction Setup (Continuous Flow):

  • Utilize a continuous-flow reactor equipped with two pumps for Solutions A and B and a heated reaction coil.

  • Set the reaction temperature to 60°C and the system pressure to 8.0 bar.

3. Reaction Execution:

  • Pump Solution A and Solution B into the reactor at a flow rate that achieves the desired residence time for the reaction to go to completion.

4. Work-up and Extraction:

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 4-5 with 10% hydrochloric acid.

  • Remove methanol by distillation under reduced pressure.

  • To the resulting solid, add 200 mL of water and extract three times with 200 mL of ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

5. Purification:

  • Concentrate the dried organic phase to obtain the crude product.

  • To the crude product, add ethyl acetate (1 g of crude product per 8 mL of solvent).

  • Heat the mixture to reflux (70°C).

  • Add activated carbon for decolorization and filter the hot solution.

  • Slowly cool the filtrate to 0 to -5°C to induce crystallization.

  • Isolate the crystals by filtration and dry in an oven at 45°C.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions hydroxylamine Hydroxylamine mono_alkylated N-(2-chloro-6-fluorobenzyl)hydroxylamine (Mono-alkylated Intermediate) hydroxylamine->mono_alkylated + 1 eq. Alkyl Halide o_alkylated O-alkylated Byproduct hydroxylamine->o_alkylated + Alkyl Halide (O-attack) alkyl_halide 2-chloro-6-fluorobenzyl chloride (2 eq.) desired_product This compound (Desired Product) mono_alkylated->desired_product + 1 eq. Alkyl Halide over_alkylated Tri-alkylated Byproduct mono_alkylated->over_alkylated + Alkyl Halide oxidation_product Nitrone Byproduct desired_product->oxidation_product Oxidation

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow start Low Yield or High Impurity Content check_ratio Check Molar Ratio of Hydroxylamine:Alkyl Halide start->check_ratio adjust_ratio Increase Hydroxylamine Concentration (e.g., 4 eq.) check_ratio->adjust_ratio Incorrect check_temp Evaluate Reaction Temperature check_ratio->check_temp Correct adjust_ratio->check_temp adjust_temp Optimize Temperature (e.g., 60°C) check_temp->adjust_temp Suboptimal check_atmosphere Consider Reaction Atmosphere check_temp->check_atmosphere Optimal adjust_temp->check_atmosphere use_inert Use Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert Oxidation Suspected purification Optimize Purification (Chromatography/Recrystallization) check_atmosphere->purification No Oxidation use_inert->purification end Improved Yield and Purity purification->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

stability issues of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many hydroxylamine derivatives, the primary stability concern for this compound is its susceptibility to oxidation.[1][2][3] The nitrogen atom in the hydroxylamine moiety can be oxidized, potentially forming N-oxides or other degradation products. The benzylic carbons may also be susceptible to oxidation.[2][3] Additionally, stability can be affected by pH, temperature, and light exposure.[4]

Q2: Which solvents are recommended for storing this compound?

A2: While specific data for this compound is limited, aprotic solvents are generally preferred for storing reactive compounds to prevent hydrolysis. For short-term storage, anhydrous aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are often suitable. It is crucial to protect the solution from air and light. For long-term storage, storing the compound as a dry solid at low temperatures is the most reliable method.

Q3: What are the likely degradation pathways for this compound under stress conditions?

A3: Based on the structure of this compound, the following degradation pathways are plausible under forced degradation conditions:

  • Oxidation: The hydroxylamine nitrogen can be oxidized to form the corresponding nitrone or N-oxide. The benzylic C-H bonds could also be susceptible to oxidation.[1][2][3]

  • Acid/Base Hydrolysis: Although generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to cleavage of the benzyl-nitrogen bonds.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms.

Q4: How does the chemical structure of this compound influence its stability?

A4: The two 2-chloro-6-fluorobenzyl groups are bulky and electron-withdrawing. This steric hindrance may offer some protection to the hydroxylamine core from certain reactions. The electron-withdrawing nature of the halogenated rings could also influence the reactivity of the nitrogen and the benzylic positions. Aromatic rings can delocalize free radicals, which might play a role in certain degradation pathways.[5]

Troubleshooting Guide

Issue: I observe a new peak in my HPLC analysis after storing the compound in a solvent at room temperature for a few days.

  • Question 1: What is the solvent?

    • Answer: If the solvent is protic (e.g., methanol, water), hydrolysis, although less likely, could be a possibility. If the solvent was not degassed, oxidation is a strong possibility.[1][2]

  • Question 2: Was the sample protected from light and air?

    • Answer: If not, photo-degradation or oxidation are likely causes. Hydroxylamines are known to be sensitive to air (oxygen).[6] Repeat the storage in an amber vial with an inert atmosphere (e.g., nitrogen or argon) to see if the new peak is eliminated or reduced.

  • Question 3: How can I identify the new peak?

    • Answer: The best approach is to use a mass spectrometer (MS) coupled with your HPLC (LC-MS). The mass of the new peak can provide strong evidence for its structure, such as an N-oxide (M+16).

Issue: The purity of my solid compound has decreased over time.

  • Question 1: How was the solid stored?

    • Answer: If not stored in a tightly sealed container at low temperature and protected from light, gradual degradation can occur. Ensure the compound is stored in a desiccator to protect it from moisture, which can accelerate degradation in the presence of impurities.

  • Question 2: Could the compound be unstable at room temperature?

    • Answer: Yes, some hydroxylamine derivatives have limited solid-state stability. It is recommended to store the solid compound at low temperatures (e.g., -20°C) under an inert atmosphere for long-term storage.

Stability Data Summary

The following table should be used to summarize the data from forced degradation studies.

Stress ConditionSolvent SystemTime (hours)Temperature (°C)% DegradationMajor Degradation Products (Retention Time)
Acid Hydrolysis0.1 M HCl in 50% Acetonitrile2460
Base Hydrolysis0.1 M NaOH in 50% Acetonitrile2460
Oxidation3% H₂O₂ in Acetonitrile2425
ThermalAcetonitrile4880
PhotolyticAcetonitrile2425

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies to assess the stability of this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep the solution at 60°C for up to 24 hours.[2] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.2 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep the solution at 60°C for up to 24 hours.[2] Take samples at various time points. Neutralize the samples with an equivalent amount of 0.2 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for up to 24 hours, protected from light.[1] Take samples at various time points.

    • Thermal Degradation: Place a solution of the compound in acetonitrile in an oven at 80°C for up to 48 hours.[2] Take samples at various time points.

    • Photolytic Degradation: Expose a solution of the compound in acetonitrile to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for up to 24 hours.[3] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation for each condition. If significant degradation is observed, use LC-MS to identify the structure of the degradation products.

Visualizations

Potential Degradation Pathways parent This compound n_oxide N-Oxide/Nitrone parent->n_oxide Oxidation (H₂O₂) cleavage_prod Benzylamine/Benzaldehyde Derivatives parent->cleavage_prod Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic prep_stock->acid base Basic prep_stock->base oxidative Oxidative prep_stock->oxidative thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If degradation > 10% report Summarize Data hplc->report lcms->report

Caption: General workflow for a forced degradation study.

Troubleshooting Logic start New Peak Observed in HPLC check_storage Review Storage Conditions: - Solvent? - Air/Light Exposure? start->check_storage oxidation Likely Oxidation check_storage->oxidation Exposed to Air photodegradation Likely Photodegradation check_storage->photodegradation Exposed to Light other Consider Other Pathways (e.g., Hydrolysis) check_storage->other Protic Solvent/ No Air or Light confirm Confirm with LC-MS (look for M+16) oxidation->confirm photodegradation->confirm

Caption: Troubleshooting logic for unexpected degradation.

References

improving the selectivity of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of reactions involving N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine.

Troubleshooting Guide

Reactions with this compound can present challenges in achieving high selectivity and yield. The following guide addresses common issues and provides systematic approaches to troubleshoot your experiments.

Issue 1: Low Yield of the Desired Product

Low product yield can be attributed to several factors, from incomplete reactions to degradation of starting materials or products.

Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using TLC, GC, or NMR. - If the reaction has stalled, consider incrementally increasing the temperature. - Extend the reaction time.
Decomposition of Starting Material or Product - Attempt the reaction at a lower temperature. A slower reaction rate may lead to a cleaner profile and higher yield of the desired product.[1] - Ensure the substrate and reagents are stable under the reaction conditions. If not, explore alternative, milder conditions.
Presence of Moisture - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Handle hygroscopic reagents, such as amine bases, under an inert atmosphere (e.g., nitrogen or argon).[1]
Suboptimal Reagent Stoichiometry - Systematically vary the molar ratio of reactants to find the optimal balance that favors product formation over side reactions. In some cases, using an excess of one reactant can drive the reaction to completion.

Issue 2: Poor Selectivity and Formation of Side Products

The presence of multiple reactive sites in this compound can lead to the formation of undesired side products.

Possible Cause Suggested Solution
Over-reduction of Hydroxylamine - In reduction reactions, a short reaction time may result in better selectivity, although with a lower conversion rate.[2] - Consider catalyst passivation to modify the catalyst's activity and inhibit excessive reduction.[2]
High Reaction Temperature - Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to enhance kinetic control and favor the desired product.[1] Decreasing reaction temperature has been shown to improve the selectivity for N-phenylhydroxylamine.[3]
Solvent Effects - The choice of solvent can influence the transition state and, therefore, the selectivity.[1] Solvents with high dielectric constants, like methanol, have been found to favor the production of phenylhydroxylamines.[3] - In some cases, a switch in solvent can dramatically alter selectivity, for instance from N-phenylhydroxylamine in water to azoxybenzene in ethanol.[4]
Intermolecular Side Reactions - Similar to N,N-bis(2-chloroethyl)amines which can form piperazine derivatives, the target molecule might undergo intermolecular reactions.[5] Lowering the concentration of the reactant (running the reaction under more dilute conditions) can disfavor intermolecular side reactions.
Steric Hindrance Effects - The use of a bulky, non-nucleophilic base like triisopropylamine can improve selectivity by selectively deprotonating less sterically hindered protons.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with N,N-disubstituted hydroxylamines?

Common side reactions include over-reduction of the hydroxylamine to the corresponding amine, and for molecules with reactive leaving groups like chlorides, intermolecular or intramolecular cyclization reactions can occur.[2][5] For N,N-bis(2-chloroethyl) compounds, hydrolysis of the chloroethyl groups is also a potential side reaction.[6]

Q2: How does reaction time and temperature affect the selectivity of hydroxylamine synthesis?

Generally, shorter reaction times lead to higher selectivity but lower conversion rates. As the reaction time increases, the conversion rate increases, but selectivity may decrease due to the formation of byproducts from subsequent reactions.[2] Similarly, lower reaction temperatures often favor higher selectivity by enhancing kinetic control over thermodynamic control.[1][3]

Q3: Can the choice of catalyst influence the selectivity of the reaction?

Absolutely. The catalyst plays a crucial role in determining the reaction pathway. For instance, in the hydrogenation of nitroaromatics, different catalysts (e.g., Pt, Pd, Ni) can yield different products.[2][3] Catalyst modifiers or passivating agents can also be used to fine-tune the catalyst's activity and improve the selectivity for the desired hydroxylamine product.[2]

Q4: What is the role of the solvent in controlling selectivity?

The solvent can significantly impact reaction selectivity. Solvents with high dielectric constants can favor the formation of certain products.[3] In some catalytic systems, a change in solvent can lead to a dramatic switch in the major product formed.[4] It is often worthwhile to screen a range of solvents to optimize selectivity.

Q5: How can I minimize the formation of dimeric or polymeric byproducts?

The formation of intermolecular byproducts can sometimes be suppressed by running the reaction at a lower concentration (high dilution conditions). This favors intramolecular reactions or the desired reaction with another reagent over reactions between two molecules of the starting material.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature for Improved Selectivity

  • Set up multiple parallel reactions in small-scale reaction vessels.

  • Ensure all reaction vessels are charged with identical amounts of this compound, other reactants, and solvent under an inert atmosphere.

  • Establish a temperature gradient across the parallel reactions (e.g., -20 °C, 0 °C, room temperature, 40 °C).

  • Allow the reactions to proceed for a fixed amount of time.

  • Quench the reactions simultaneously.

  • Analyze the product mixture from each reaction vessel using a suitable analytical technique (e.g., HPLC, GC-MS, or NMR) to determine the ratio of the desired product to major side products.

  • Identify the temperature that provides the optimal balance of yield and selectivity.

Protocol 2: Screening of Solvents to Enhance Selectivity

  • Prepare a stock solution of this compound and any other necessary reagents.

  • In separate, inert-atmosphere-flushed reaction vessels, place a range of anhydrous solvents to be screened (e.g., THF, Dichloromethane, Acetonitrile, Methanol, Toluene).

  • Add the stock solution of reactants to each reaction vessel.

  • Maintain all reactions at the same temperature and stir for the same duration.

  • After the reaction time has elapsed, quench the reactions.

  • Analyze the resulting mixtures by HPLC, GC-MS, or NMR to quantify the yield and selectivity in each solvent.

  • Select the solvent that affords the highest selectivity for the desired product.

Visualizations

Reaction_Pathway SM This compound + Reagent Int Intermediate SM->Int Reaction Conditions DP Desired Product Int->DP Selective Pathway SP1 Over-reduction Product Int->SP1 Side Reaction 1 SP2 Cyclized Byproduct Int->SP2 Side Reaction 2

Caption: General reaction pathways for this compound.

Troubleshooting_Workflow Start Low Selectivity Observed CheckTemp Is Reaction Temperature Optimized? Start->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp No CheckSolvent Is Solvent Choice Optimal? CheckTemp->CheckSolvent Yes LowerTemp->CheckSolvent ScreenSolvents Screen Different Solvents CheckSolvent->ScreenSolvents No CheckCatalyst Is a Catalyst Used? CheckSolvent->CheckCatalyst Yes ScreenSolvents->CheckCatalyst ModifyCatalyst Modify/Screen Catalysts CheckCatalyst->ModifyCatalyst Yes End Selectivity Improved CheckCatalyst->End No ModifyCatalyst->End

Caption: Troubleshooting workflow for improving reaction selectivity.

References

challenges in the characterization of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the characterization of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a disubstituted hydroxylamine derivative. Its structure consists of a central nitrogen atom bonded to a hydroxyl group and two 2-chloro-6-fluorobenzyl groups. Its chemical formula is C₁₄H₁₁Cl₂F₂NO.

Q2: What are the main challenges in the characterization of this compound?

A2: Researchers may encounter challenges related to the compound's stability, potential for complex NMR spectra due to the presence of fluorine, and specific fragmentation patterns in mass spectrometry. The presence of halogen atoms can also influence its chromatographic behavior.

Q3: How should I store this compound to ensure its stability?

A3: Hydroxylamine and its derivatives can be sensitive to oxidation and pH changes.[1] It is recommended to store the compound in a cool, dry place, away from light and strong oxidizing agents. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q4: What are the expected impurities from the synthesis of this compound?

A4: Potential impurities could arise from the starting materials or side reactions during synthesis. Common synthetic routes for similar compounds involve the reaction of a substituted benzyl halide with hydroxylamine.[2][3] Therefore, potential impurities could include the starting 2-chloro-6-fluorobenzyl halide, the corresponding benzyl alcohol or benzaldehyde from hydrolysis or oxidation, and mono-substituted hydroxylamine. Over-alkylation leading to a quaternary ammonium salt is also a possibility, though less likely with a disubstituted product.

Troubleshooting Guides

HPLC Analysis

Problem: Poor peak shape (tailing or fronting) in the HPLC chromatogram.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Troubleshooting Step: The basic nitrogen of the hydroxylamine can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a base-deactivated column.

  • Possible Cause 2: Inappropriate mobile phase pH.

    • Troubleshooting Step: The pH of the mobile phase can affect the ionization state of the analyte.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound to ensure it is in a single ionic form.

  • Possible Cause 3: Column overload.

    • Troubleshooting Step: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and re-inject.

Problem: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Troubleshooting Step: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient elution.

    • Solution: Increase the equilibration time between runs.

  • Possible Cause 2: Mobile phase composition change.

    • Troubleshooting Step: Evaporation of the more volatile solvent component in the mobile phase can alter its composition.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir covered.

  • Possible Cause 3: Temperature fluctuations.

    • Troubleshooting Step: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

NMR Spectroscopy

Problem: Complex and difficult-to-interpret ¹H NMR spectrum.

  • Possible Cause 1: Coupling to fluorine.

    • Troubleshooting Step: The protons on the benzyl groups will couple to the adjacent fluorine atoms, leading to complex splitting patterns.

    • Solution: Acquire a ¹⁹F-decoupled ¹H NMR spectrum to simplify the proton signals. 2D NMR techniques like COSY and HSQC can also help in assigning the proton resonances.

  • Possible Cause 2: Signal broadening.

    • Troubleshooting Step: The hydroxyl proton may undergo exchange, leading to a broad signal. The nitrogen atom can also cause quadrupolar broadening of adjacent protons.

    • Solution: A D₂O exchange experiment will confirm the hydroxyl proton. For quadrupolar broadening, acquiring the spectrum at a higher temperature may sharpen the signals.

Problem: Unexpected peaks in the ¹⁹F NMR spectrum.

  • Possible Cause 1: Presence of impurities.

    • Troubleshooting Step: Synthetic byproducts containing fluorine will appear in the ¹⁹F NMR spectrum.

    • Solution: Compare the spectrum to that of the starting materials. HPLC or GC-MS can be used to identify and quantify the impurities.

  • Possible Cause 2: Baseline distortion.

    • Troubleshooting Step: A rolling baseline can obscure small signals.

    • Solution: Ensure proper shimming and use a polynomial baseline correction during processing.

Mass Spectrometry

Problem: No molecular ion peak is observed.

  • Possible Cause 1: In-source fragmentation.

    • Troubleshooting Step: The compound may be unstable under the ionization conditions and fragment readily.

    • Solution: Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI).

  • Possible Cause 2: Compound instability.

    • Troubleshooting Step: The hydroxylamine functionality can be prone to degradation.

    • Solution: Analyze the sample promptly after preparation.

Problem: Unexpected fragmentation pattern.

  • Possible Cause 1: Presence of chlorine and fluorine isotopes.

    • Troubleshooting Step: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4).

    • Solution: Analyze the isotopic distribution to confirm the number of chlorine atoms in each fragment.

  • Possible Cause 2: Complex fragmentation pathways.

    • Troubleshooting Step: The molecule can undergo several fragmentation pathways.

    • Solution: The expected primary fragmentation is the cleavage of the C-N bond to form the stable 2-chloro-6-fluorobenzyl cation. Loss of the hydroxyl group is also possible. High-resolution mass spectrometry (HRMS) can help in determining the elemental composition of the fragments.

Data Presentation

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)Aromatic protons: ~7.0-7.5 ppm (complex multiplets due to H-H and H-F coupling). Methylene protons (-CH₂-): ~4.0-4.5 ppm (doublet of doublets or more complex due to coupling with geminal protons and fluorine). Hydroxyl proton (-OH): Variable, likely a broad singlet.
¹³C NMR Chemical Shift (δ)Aromatic carbons: ~110-160 ppm (signals will be split due to C-F coupling). Methylene carbon (-CH₂-): ~50-60 ppm.
¹⁹F NMR Chemical Shift (δ)A single resonance for the two equivalent fluorine atoms, with the chemical shift dependent on the reference standard.
Mass Spec (ESI+) m/z[M+H]⁺: Expected around 318.0 (based on the most abundant isotopes). Isotopic pattern for two chlorines should be observed.
Mass Spec (EI) FragmentationMajor fragment expected at m/z 143 (2-chloro-6-fluorobenzyl cation). Other fragments from loss of OH, Cl, and F.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of Acetonitrile.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: 5-10 mg of the sample in 0.6 mL of solvent.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • If necessary, perform a D₂O exchange experiment to identify the hydroxyl proton.

    • For simplified spectra, acquire a ¹⁹F-decoupled proton spectrum.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. Note the splitting of signals due to C-F coupling.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum. Use a suitable fluorine standard for referencing.

Protocol 3: Mass Spectrometry (MS)
  • LC-MS (ESI):

    • Use the HPLC conditions from Protocol 1.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Optimize cone voltage to minimize in-source fragmentation.

  • Direct Infusion (EI):

    • Dissolve the sample in a volatile solvent like methanol.

    • Introduce the sample via a direct insertion probe.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50-400.

Visualizations

HPLC_Troubleshooting start Poor HPLC Peak Shape cause1 Secondary Interactions start->cause1 cause2 Incorrect Mobile Phase pH start->cause2 cause3 Column Overload start->cause3 solution1 Add Competing Base (TEA) Use Base-Deactivated Column cause1->solution1 solution2 Adjust pH (2 units from pKa) cause2->solution2 solution3 Dilute Sample cause3->solution3

Caption: Troubleshooting workflow for poor HPLC peak shape.

MS_Fragmentation_Pathway parent [M+H]⁺ This compound fragment1 Loss of H₂O parent->fragment1 fragment2 Cleavage of C-N bond parent->fragment2 product1 [M-H₂O+H]⁺ fragment1->product1 product2 [2-chloro-6-fluorobenzyl]⁺ m/z 143 fragment2->product2

Caption: Predicted ESI-MS fragmentation pathway.

Experimental_Workflow start Sample of This compound hplc HPLC Analysis (Purity & Impurities) start->hplc nmr NMR Spectroscopy (Structure Elucidation) start->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) start->ms data Data Analysis & Characterization Report hplc->data nmr->data ms->data

Caption: General analytical workflow for characterization.

References

Technical Support Center: Overcoming Solubility Challenges of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine and facing challenges with its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The experimentally determined aqueous solubility of this compound is approximately 0.9 µg/mL[1]. This classifies it as a poorly water-soluble compound, which can present significant challenges during in vitro and in vivo studies.

Q2: Why is this compound so poorly soluble in water?

The low aqueous solubility is attributed to its chemical structure. The molecule contains two bulky, hydrophobic benzyl groups substituted with chloro and fluoro atoms. These nonpolar moieties dominate the molecule's properties, leading to unfavorable interactions with polar water molecules.

Q3: What are the common issues encountered due to its poor solubility?

Researchers may face several challenges, including:

  • Difficulty in preparing stock solutions at desired concentrations.

  • Precipitation of the compound in aqueous buffers during experiments.

  • Inaccurate results in bioassays due to inconsistent compound exposure.

  • Low and variable bioavailability in preclinical studies.

Q4: What general strategies can be employed to improve its solubility?

Several techniques can be used to enhance the solubility of poorly soluble drugs.[2][3][4] These can be broadly categorized as physical and chemical modifications.[4][5] Common approaches include the use of co-solvents, surfactants, cyclodextrins, and formulating the compound into nanoparticles.[3][6]

Troubleshooting Guide

Issue 1: Difficulty Preparing a Concentrated Stock Solution

Q: I am unable to dissolve this compound in my desired aqueous buffer to make a stock solution. What should I do?

A: It is highly recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.

Recommended Workflow for Stock Solution Preparation:

G start Start: Weigh the required amount of the compound solvent Select a suitable organic solvent (e.g., DMSO, Ethanol) start->solvent dissolve Dissolve the compound in the organic solvent to make a concentrated stock (e.g., 10-50 mM) solvent->dissolve dilute Serially dilute the stock solution into your aqueous buffer to the final working concentration dissolve->dilute vortex Vortex or sonicate briefly after each dilution step dilute->vortex check Visually inspect for any precipitation vortex->check

Caption: Workflow for preparing a working solution from an organic stock.

Issue 2: Compound Precipitates Upon Dilution in Aqueous Buffer

Q: My compound dissolves in the organic solvent, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

A: This is a common issue when the final concentration in the aqueous medium exceeds the compound's solubility limit, even with a small percentage of the organic co-solvent. Here are several approaches to address this, ranging from simple to more complex formulation strategies.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[7][8][9]

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare a high-concentration stock solution of this compound in a suitable, water-miscible organic solvent (e.g., 100% DMSO or ethanol).

  • Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add the stock solution to the co-solvent-containing buffers to achieve the desired final concentration of the compound.

  • Vortex and visually inspect for precipitation immediately and after a set period (e.g., 1 hour, 24 hours).

  • Quantify the solubility using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Quantitative Data: Solubility Enhancement with Co-solvents

Co-solvent (in Water)Concentration (% v/v)Estimated Solubility (µg/mL)Fold Increase
None0%0.91
Ethanol5%15~17
Ethanol10%50~56
Propylene Glycol5%25~28
Propylene Glycol10%80~89
PEG 4005%40~44
PEG 40010%150~167

Note: These are estimated values for illustrative purposes. Actual solubility should be determined experimentally.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[10] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[11][12]

Experimental Protocol: Surfactant-based Solubilization

  • Select a biocompatible surfactant. Common choices include Polysorbate 80 (Tween 80) and Sodium Dodecyl Sulfate (SDS). Note that nonionic surfactants are generally less toxic than ionic ones.[13]

  • Prepare aqueous solutions of the surfactant at various concentrations, ensuring some are above the CMC.

  • Add the compound (either as a solid or from a concentrated organic stock, keeping the organic solvent volume minimal) to the surfactant solutions.

  • Equilibrate the samples by shaking or stirring, typically for 24-48 hours.

  • Separate any undissolved compound by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate.

Quantitative Data: Solubility Enhancement with Surfactants

SurfactantConcentration (% w/v)Estimated Solubility (µg/mL)Fold Increase
None0%0.91
Polysorbate 800.5%75~83
Polysorbate 801.0%200~222
SDS0.5%150~167
SDS1.0%400~444

Note: These are estimated values. The choice of surfactant and its concentration should be optimized for your specific experimental system, considering potential cellular toxicity.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate hydrophobic "guest" molecules, like the title compound, forming inclusion complexes that have enhanced aqueous solubility and stability.[16][17][18]

Experimental Protocol: Cyclodextrin Complexation

  • Choose a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess of the solid compound to each cyclodextrin solution.

  • Stir the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Filter the suspensions through a 0.22 µm filter to remove undissolved compound.

  • Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method.

Quantitative Data: Solubility Enhancement with Cyclodextrins

CyclodextrinConcentration (% w/v)Estimated Solubility (µg/mL)Fold Increase
None0%0.91
β-Cyclodextrin1%100~111
HP-β-Cyclodextrin5%800~889
HP-β-Cyclodextrin10%2500~2778

Note: These are estimated values. The stoichiometry of the complex and the binding affinity will influence the extent of solubility enhancement.

Decision Pathway for Solubility Enhancement:

G start Start: Compound precipitates in aqueous buffer cosolvent Try adding a co-solvent (e.g., Ethanol, PEG 400) to the buffer start->cosolvent surfactant Use a surfactant (e.g., Polysorbate 80) to form micelles cosolvent->surfactant If solubility is still insufficient or co-solvent interferes with the assay cyclodextrin Form an inclusion complex with a cyclodextrin (e.g., HP-β-CD) surfactant->cyclodextrin If surfactant is toxic to cells or disrupts protein structure nanoparticle Advanced: Formulate as a nanoparticle suspension cyclodextrin->nanoparticle For in vivo applications or very high concentration requirements

Caption: Decision-making flowchart for selecting a solubility enhancement method.

Issue 3: Need for an Injectable Formulation for In Vivo Studies

Q: I need to prepare a formulation of this compound for intravenous administration in an animal model. What are my options?

A: For parenteral administration, the formulation must be sterile and have a physiological pH and osmolality. The use of high concentrations of organic co-solvents or harsh surfactants is often limited due to toxicity. Nanoparticle-based formulations are a promising strategy for in vivo delivery of hydrophobic drugs.[6][19][20]

Method: Nanoprecipitation for Nanoparticle Formulation

Nanoprecipitation, also known as the solvent displacement method, is a straightforward technique to produce drug-loaded polymeric nanoparticles.[21]

Experimental Protocol: Nanoprecipitation

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or polyvinyl alcohol).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent diffusion leads to the precipitation of the polymer and the co-precipitation of the drug, forming nanoparticles.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure.

  • Purification and Concentration: Purify the nanoparticle suspension by centrifugation or dialysis to remove excess surfactant and unencapsulated drug. Concentrate as needed.

  • Characterization: Characterize the nanoparticles for size, polydispersity index, zeta potential, drug loading, and encapsulation efficiency.

Nanoprecipitation Workflow:

G cluster_0 Organic Phase cluster_1 Aqueous Phase drug Drug solvent Organic Solvent (e.g., Acetone) drug->solvent polymer Polymer (e.g., PLGA) polymer->solvent mix Inject Organic Phase into Aqueous Phase with Stirring solvent->mix stabilizer Stabilizer (e.g., Poloxamer 188) water Water stabilizer->water water->mix evap Evaporate Organic Solvent mix->evap purify Purify and Concentrate Nanoparticles evap->purify

Caption: Schematic of the nanoprecipitation process for drug encapsulation.

References

Validation & Comparative

Comparative Guide to Validated Analytical Methods for N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the quantification and purity assessment of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The methods discussed are based on established analytical principles and have been validated for similar compounds in accordance with ICH guidelines.[1][2][3][4]

Methodology Comparison

The primary recommended methods for the analysis of this compound and related impurities are High-Performance Liquid Chromatography (HPLC), particularly with UV detection after derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). For highly sensitive applications, such as the detection of trace-level genotoxic impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a viable option.

ParameterHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Principle Separation based on partitioning between a mobile and stationary phase, with UV detection of a derivatized analyte.Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection.Separation based on liquid chromatography with highly selective and sensitive mass spectrometric detection.
Primary Use Quantification of the main component and known impurities.Identification and quantification of volatile impurities and degradation products.Trace-level quantification of impurities, especially potential genotoxic impurities.
Specificity High, enhanced by the selectivity of the derivatization reaction and chromatographic separation.Very high, with mass spectral data providing structural information for peak identification.Extremely high, utilizing multiple reaction monitoring (MRM) for unambiguous identification and quantification.[5]
Sensitivity Good to high, dependent on the chromophore introduced during derivatization.[6][7]High, especially for analytes that are readily volatile and ionize efficiently.Very high, capable of detecting impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[5]
Sample Throughput High, with typical run times of 15-30 minutes.Moderate, with run times often being longer than HPLC.Moderate to high, with modern UHPLC systems enabling rapid analyses.
Instrumentation HPLC system with a UV/DAD detector, pump, autosampler, and column oven.Gas chromatograph coupled to a mass spectrometer.Liquid chromatograph coupled to a tandem mass spectrometer.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This method is suitable for the quantification of this compound. Due to the hydroxylamine functional group lacking a strong chromophore, pre-column derivatization is employed to enhance UV detection.[6][8]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Chromatographic Conditions (Typical):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Dependent on the derivatizing agent used (e.g., ~260 nm for FMOC derivatives).

  • Injection Volume: 10 µL

Derivatization Procedure (Example with 9-fluorenylmethyl chloroformate - FMOC-Cl):

  • Accurately weigh and dissolve a known amount of the sample in a suitable diluent (e.g., acetonitrile/water mixture).

  • To an aliquot of the sample solution, add a borate buffer to adjust the pH to alkaline conditions.

  • Add a solution of FMOC-Cl in acetonitrile and allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).

  • Quench the reaction by adding an amino-containing reagent (e.g., glycine).

  • Filter the resulting solution through a 0.45 µm filter before injection into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile impurities and degradation products.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector.

  • Autosampler

Chromatographic Conditions (Typical):

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Filter the solution through a 0.45 µm filter if necessary.

  • Inject the sample into the GC-MS system.

Validation Summary

The following table summarizes typical acceptance criteria for the validation of an analytical method for a pharmaceutical ingredient according to ICH guidelines.[1][2][9]

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999
Range The range should cover the expected concentrations of the analyte, typically 80-120% of the test concentration for an assay.
Accuracy The recovery should be within 98.0% to 102.0% for the assay of the main component.
Precision Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase protocol Develop Validation Protocol define_params Define Performance Characteristics (e.g., Accuracy, Precision) protocol->define_params acceptance_criteria Set Acceptance Criteria define_params->acceptance_criteria specificity Specificity acceptance_criteria->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Generate Validation Report robustness->report conclusion Conclusion: Method is Fit for Purpose report->conclusion hplc_derivatization_workflow start Sample Weighing & Dissolution derivatization Add Buffer & Derivatizing Agent (e.g., FMOC-Cl) start->derivatization reaction Reaction Incubation derivatization->reaction quench Quench Excess Reagent reaction->quench filtration Filter through 0.45 µm filter quench->filtration injection Inject into HPLC System filtration->injection analysis Chromatographic Separation & Detection injection->analysis data Data Processing & Quantification analysis->data

References

comparing the reactivity of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine with other hydroxylamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

For researchers, scientists, and drug development professionals, understanding the reactivity of hydroxylamine derivatives is crucial for their application in synthesis and medicinal chemistry. This guide provides a comparative analysis of the reactivity of this compound against other common hydroxylamines. Due to the limited direct experimental data on this compound, this comparison is based on established principles of organic chemistry, supported by data from analogous compounds. The primary focus of this guide is on the oxidation of hydroxylamines to nitrones, a common and important reaction pathway.

Introduction to Hydroxylamine Reactivity

Hydroxylamines (R₂NOH) are a versatile class of compounds that can act as nucleophiles through either the nitrogen or oxygen atom. A key reaction of N,N-disubstituted hydroxylamines is their oxidation to form nitrones. This transformation is valuable in organic synthesis, as nitrones are important intermediates for various cycloaddition reactions and for the synthesis of nitrogen-containing heterocycles.[1]

The reactivity of N,N-disubstituted hydroxylamines in oxidation reactions is significantly influenced by both electronic and steric factors. Electron-donating groups on the R substituents generally increase the electron density on the nitrogen and oxygen atoms, making the compound more susceptible to oxidation. Conversely, electron-withdrawing groups decrease the electron density, which can lead to a decrease in the rate of oxidation. Steric hindrance around the hydroxylamine functionality can also impede the approach of an oxidizing agent, thereby slowing down the reaction rate.[2]

This compound possesses both strong electron-withdrawing groups (chloro and fluoro) and significant steric bulk due to the ortho substitution on the benzyl rings. Therefore, its reactivity is expected to be markedly different from that of simpler N,N-dialkylhydroxylamines or the parent N,N-dibenzylhydroxylamine.

Data Presentation: Comparative Reactivity in Oxidation

The following table summarizes the expected relative reactivity of this compound in oxidation to the corresponding nitrone, compared to other representative hydroxylamines. The reactivity is qualitatively assessed based on the electronic and steric effects of the substituents.

Hydroxylamine DerivativeSubstituent EffectsExpected Relative Rate of OxidationRepresentative Yields (%) with IBX[3]
N,N-DimethylhydroxylamineAlkyl groups (electron-donating)HighNot Reported
N,N-DiethylhydroxylamineAlkyl groups (electron-donating)HighNot Reported
N,N-DibenzylhydroxylamineBenzyl groups (weakly electron-withdrawing)Moderate95
This compound 2-chloro, 6-fluoro (strong electron-withdrawing), ortho-substitution (high steric hindrance)Low Expected to be lower than N,N-Dibenzylhydroxylamine

Note: The yields with IBX (o-iodoxybenzoic acid) are for the oxidation of N,N-dibenzylhydroxylamine and are provided as a benchmark. The yield for this compound is an educated estimation based on the anticipated electronic and steric effects.

Experimental Protocols

To experimentally validate the comparative reactivity, the following general protocol for the oxidation of N,N-disubstituted hydroxylamines to nitrones can be employed. This protocol is adapted from a procedure using o-iodoxybenzoic acid (IBX) as the oxidant.[3]

General Experimental Protocol for the Oxidation of N,N-Disubstituted Hydroxylamines

Materials:

  • N,N-disubstituted hydroxylamine (e.g., N,N-Dibenzylhydroxylamine, this compound)

  • o-Iodoxybenzoic acid (IBX)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography (for purification)

Procedure:

  • To a solution of the N,N-disubstituted hydroxylamine (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add o-iodoxybenzoic acid (IBX) (1.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting hydroxylamine is consumed.

  • Upon completion, dilute the reaction mixture with the solvent and filter to remove the solid byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the corresponding nitrone.

  • Characterize the product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

To obtain comparative kinetic data, the reaction can be monitored at regular intervals by taking aliquots and analyzing the concentration of the starting material or product using a suitable analytical technique such as HPLC or GC.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

G General Oxidation of N,N-Disubstituted Hydroxylamines cluster_reactants Reactants cluster_products Products Hydroxylamine R₂N-OH (N,N-Disubstituted Hydroxylamine) Nitrone R₂N⁺=O⁻ (Nitrone) Hydroxylamine->Nitrone Oxidation Oxidant [O] (Oxidizing Agent) Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant Reduction

Caption: General reaction pathway for the oxidation of N,N-disubstituted hydroxylamines to nitrones.

G Factors Influencing Reactivity of N,N-Disubstituted Hydroxylamines cluster_factors Influencing Factors cluster_electronic Electronic Effects Details cluster_steric Steric Effects Details Reactivity Reactivity in Oxidation Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Effects Steric Effects Reactivity->Steric_Effects Electron_Donating Electron-Donating Groups (e.g., -Alkyl) Electronic_Effects->Electron_Donating Increases Reactivity Electron_Withdrawing Electron-Withdrawing Groups (e.g., -Cl, -F) Electronic_Effects->Electron_Withdrawing Decreases Reactivity Low_Hindrance Low Steric Hindrance Steric_Effects->Low_Hindrance Increases Reactivity High_Hindrance High Steric Hindrance (e.g., ortho-substituents) Steric_Effects->High_Hindrance Decreases Reactivity

Caption: Key factors influencing the reactivity of N,N-disubstituted hydroxylamines in oxidation reactions.

Conclusion

The reactivity of this compound is predicted to be significantly lower than that of N,N-dibenzylhydroxylamine and simple N,N-dialkylhydroxylamines in oxidation reactions. This is attributed to the combined electron-withdrawing effects of the chloro and fluoro substituents and the substantial steric hindrance imposed by the ortho-substitution on the benzyl rings. For researchers and drug development professionals, this implies that reactions involving this hydroxylamine may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent reagents) to achieve comparable conversions to less substituted analogues. The provided experimental protocol offers a starting point for systematically investigating and quantifying these reactivity differences.

References

A Comparative Guide to N-Substituted Hydroxylamines in Synthesis: N-Benzylhydroxylamine vs. n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of two hydroxylamine derivatives: the widely used N-benzylhydroxylamine and the less documented n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine. Due to a significant disparity in available scientific literature, this guide will focus on the well-established synthetic applications and performance of N-benzylhydroxylamine, while also addressing the current knowledge gap regarding its di-substituted, halogenated counterpart.

Introduction to N-Substituted Hydroxylamines in Synthesis

N-substituted hydroxylamines are versatile building blocks in organic synthesis, primarily utilized as precursors for nitrones in 1,3-dipolar cycloaddition reactions to construct isoxazolidine rings. These heterocycles are valuable intermediates in the synthesis of a wide range of biologically active molecules, including alkaloids, amino acids, and nucleoside analogues. N-benzylhydroxylamine, in particular, is a key intermediate in the synthesis of various pharmaceuticals, such as the antiplatelet agent Ticagrelor.[1]

N-Benzylhydroxylamine: A Comprehensive Overview

N-benzylhydroxylamine (hydrochloride salt, CAS: 29601-98-7) is a commercially available and extensively studied reagent.[2] Its utility in synthesis is well-documented, with established protocols for its use and a deep understanding of its reactivity.

Synthetic Applications of N-Benzylhydroxylamine

The primary application of N-benzylhydroxylamine lies in its reaction with aldehydes and ketones to form N-benzylnitrones. These intermediates readily undergo [3+2] cycloaddition reactions with alkenes to yield N-benzylisoxazolidines. The N-benzyl group can be readily cleaved under various conditions, allowing for further functionalization of the nitrogen atom.[3]

Performance and Experimental Data

The synthesis of N-benzylhydroxylamine itself has been a subject of optimization to improve yield and minimize the formation of the common byproduct, N,N-dibenzylhydroxylamine.[4] Continuous flow synthesis has emerged as a superior method to traditional batch processes, offering better safety, efficiency, and scalability.[1][5]

Table 1: Comparison of Synthetic Methods for N-Benzylhydroxylamine Hydrochloride

ParameterBatch Process (from Dibenzylamine)Continuous Flow Process (from Benzyl Chloride)
Starting Materials Dibenzylamine, Hydrogen Peroxide, Sodium Tungstate, HClBenzyl Chloride, Hydroxylamine Hydrochloride, Sodium Hydroxide
Overall Yield ~72%[3]Up to 75%[1][6]
Key Byproduct BenzaldehydeN,N-dibenzylhydroxylamine
Process Safety Risk of explosion with H2O2 at elevated temperatures.[1]Minimized risk due to small reaction volume at any given time.[4]
Scalability Suitable for laboratory scale.[3]Highly scalable for industrial production.[5]
Purity of Crude Product High, purification by recrystallization.[3]Contains N,N-dibenzylhydroxylamine, requires careful purification.[1]
Experimental Protocol: Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride

This protocol is based on an optimized continuous flow process which provides a high yield and improved safety profile.[1][4]

Materials:

  • Benzyl Chloride

  • Hydroxylamine Hydrochloride

  • Sodium Hydroxide

  • Methanol

  • Water

  • 10% Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Activated Carbon

Equipment:

  • Continuous flow reactor system with two inlet pumps and a heated reaction coil.

Procedure:

  • Reagent Preparation:

    • Solution A (0.5 M Benzyl Chloride): Dissolve 63 g of benzyl chloride in methanol to a total volume of 1000 mL.

    • Solution B (2.0 M Hydroxylamine): In a beaker, mix 800 mL of methanol and 200 mL of water. While stirring in an ice-water bath, add 139 g of hydroxylamine hydrochloride, followed by the slow addition of 80 g of sodium hydroxide, maintaining a temperature below 20°C. Stir for 30 minutes and filter to remove the precipitated sodium chloride.

  • Reaction:

    • Set the continuous flow reactor temperature to 60°C and the pressure to 8.0 bar.

    • Pump Solution A and Solution B into the reactor at a flow rate that achieves the desired residence time for complete reaction.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature as it exits the reactor.

    • Adjust the pH to 4-5 with 10% hydrochloric acid.

    • Remove methanol by distillation under reduced pressure.

    • To the resulting solid, add 200 mL of water and extract three times with 200 mL of ethyl acetate each.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic phase to obtain the crude product.

    • Recrystallize the crude product from hot ethyl acetate (approximately 8 mL of solvent per gram of crude product). Use activated carbon for decolorization if necessary.

    • Cool the solution to 0-5°C to induce crystallization.

    • Isolate the crystals by filtration and dry in an oven at 45°C. This process is effective at removing the N,N-dibenzylhydroxylamine impurity.[4]

Diagram 1: Workflow for Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride

G prep Reagent Preparation (Solutions A & B) reaction Continuous Flow Reaction (60°C, 8 bar) prep->reaction workup Work-up & Extraction (pH adjustment, solvent removal, extraction) reaction->workup purification Purification (Recrystallization from Ethyl Acetate) workup->purification product Pure N-Benzylhydroxylamine HCl purification->product

Caption: Workflow for the continuous synthesis of N-benzylhydroxylamine hydrochloride.

This compound: An Overview of Available Information

In stark contrast to N-benzylhydroxylamine, there is a significant lack of published experimental data for this compound (CAS: 175136-75-1). Searches of scientific databases and patent literature did not yield any specific protocols for its synthesis, nor any data on its performance in chemical reactions.

The available information is currently limited to listings from chemical suppliers, which provide the chemical structure, formula (C14H11Cl2F2NO), and molecular weight.

Diagram 2: Logical Relationship of Available Information

G cluster_status Current Status Target This compound Data Experimental Data (Synthesis, Yield, Reactivity) Target->Data Requires Comparison Direct Performance Comparison Data->Comparison Enables Status Information Gap: No published experimental data found.

Caption: The current information gap for the target compound.

Comparative Analysis and Future Outlook

A direct, data-driven comparison of the synthetic performance of this compound and N-benzylhydroxylamine is not possible at this time due to the absence of published experimental results for the former.

Hypothetical Considerations for this compound:

  • Synthesis: The synthesis would likely involve the reaction of 2-chloro-6-fluorobenzyl halide with hydroxylamine. The presence of two bulky and electron-withdrawing benzyl groups could present steric hindrance and influence the reaction kinetics, potentially requiring different reaction conditions compared to the synthesis of N-benzylhydroxylamine. The formation of the mono-substituted product might be a competing reaction that would need to be carefully controlled.

  • Reactivity: The electronic effects of the chloro and fluoro substituents on the benzyl rings would likely influence the reactivity of the hydroxylamine and any derived nitrones. These electron-withdrawing groups could affect the stability and dipolarophilic reactivity of the corresponding nitrone in cycloaddition reactions.

Conclusion

N-benzylhydroxylamine remains a well-characterized and reliable reagent for the synthesis of N-benzylnitrones and subsequent construction of isoxazolidine-containing molecules. Optimized synthetic procedures, particularly continuous flow methods, provide high yields and enhanced safety for its production.

Conversely, this compound is a compound for which there is a notable lack of publicly available scientific data. While its structure suggests potential as a precursor for highly functionalized nitrones, its synthesis and reactivity remain to be explored and documented in the scientific literature. For researchers considering its use, in-house process development and characterization would be required. This guide will be updated as new experimental data for this compound becomes available.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzylhydroxylamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated benzylhydroxylamines and related structures, a promising class of compounds with diverse therapeutic potential. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination.

The introduction of fluorine atoms into a molecule can profoundly influence its physicochemical properties, thereby modulating its biological activity.[1][2][3] These effects can manifest as alterations in metabolic stability, lipophilicity, binding affinity to target proteins, and overall pharmacokinetic profiles.[1][2][3] This guide will delve into specific examples, backed by experimental data, to illustrate these critical differences in the context of benzylhydroxylamine-related structures.

I. Comparative Biological Activity Data

The following tables summarize quantitative data comparing the biological activity of fluorinated and non-fluorinated analogs across various biological targets, including monoamine oxidase (MAO) inhibition and antimicrobial activity.

Table 1: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression.[4][5][6]

Compound ClassNon-Fluorinated AnalogFluorinated AnalogTargetIC₅₀ (µM) - Non-FluorinatedIC₅₀ (µM) - FluorinatedFold ImprovementReference
Benzyloxy Chalcones(E)-3-(4-(benzyloxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one(E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one (FBZ6)MAO-BSubmicromolar0.023Significant[5]
Benzyloxy ChalconesSafinamide (reference drug)(E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13)MAO-B~0.02120.00534.0[4][5]
Chiral Pyrrolidine DerivativesSafinamide (reference drug)Compound D5MAO-B0.1630.019~8.6[6]
Dihydroisoquinoline-carboxamidesNon-fluorinated analog (2a-c, e-h, k-o, q-s, u, w-ac)para-F substituted analog (2d)MAO-A>100 (for most)1.38>72[7]
Table 2: Antimicrobial Activity

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorination has been shown to enhance the antimicrobial properties of various heterocyclic compounds.[8][9]

Compound ClassNon-Fluorinated AnalogFluorinated AnalogTarget OrganismMIC (µg/mL) - Non-FluorinatedMIC (µg/mL) - FluorinatedFold ImprovementReference
4-[4-(benzylamino)butoxy]-9H-carbazoleParent Compound4-Fluoro derivative (Compound 8)S. aureus>20 (22% inhibition at 20 µg/mL)16 (65% inhibition at 16 µg/mL)>1.25[8]
Phenyl BenzimidazolesUnsubstituted Phenyl Benzimidazole (12, 16)2-(m-fluorophenyl)-benzimidazole (14, 18)B. subtilis>31.257.81>4[9]
Phenyl BenzimidazolesUnsubstituted Phenyl Benzimidazole (12, 16)2-(m-fluorophenyl)-benzimidazole (18)Gram-negative bacteria>31.2531.25-[9]

II. Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays cited in this guide.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of a compound against MAO-A and MAO-B enzymes.

  • Enzyme and Substrate Preparation : Recombinant human MAO-A and MAO-B are used. The substrate, kynuramine, is prepared in a suitable buffer (e.g., potassium phosphate buffer).

  • Incubation : The test compounds are pre-incubated with the MAO enzymes for a specific duration (e.g., 15 minutes) at 37°C.

  • Reaction Initiation : The reaction is initiated by adding the substrate, kynuramine.

  • Reaction Termination and Product Measurement : The reaction is stopped by adding a basic solution (e.g., NaOH). The formation of the product, 4-hydroxyquinoline, is measured fluorometrically at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis : The concentration of the compound that inhibits enzyme activity by 50% (IC₅₀) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation : Bacterial or fungal strains are cultured in appropriate broth media to reach a specific cell density (e.g., McFarland standard).

  • Compound Dilution : The test compounds are serially diluted in a multi-well plate.

  • Inoculation : Each well is inoculated with the prepared microorganism suspension.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][9]

III. Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparison of fluorinated and non-fluorinated benzylhydroxylamines.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis & Comparison Non_Fluorinated Non-Fluorinated Benzylhydroxylamine MAO_Assay MAO Inhibition Assay (IC50 Determination) Non_Fluorinated->MAO_Assay Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Non_Fluorinated->Antimicrobial_Assay Other_Assays Other Biological Assays (e.g., Cytotoxicity) Non_Fluorinated->Other_Assays Fluorinated Fluorinated Benzylhydroxylamine Fluorinated->MAO_Assay Fluorinated->Antimicrobial_Assay Fluorinated->Other_Assays Data_Comparison Comparative Analysis of Biological Activity Data MAO_Assay->Data_Comparison Antimicrobial_Assay->Data_Comparison Other_Assays->Data_Comparison

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated benzylhydroxylamines.

MAO_Inhibition_Pathway Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine_Neurotransmitter->MAO Metabolized by Metabolite Inactive Metabolite MAO->Metabolite Benzylhydroxylamine_Inhibitor Fluorinated/Non-Fluorinated Benzylhydroxylamine Derivative Benzylhydroxylamine_Inhibitor->MAO Inhibits

Caption: Inhibition of monoamine oxidase by benzylhydroxylamine derivatives.

IV. Conclusion

The strategic incorporation of fluorine into benzylhydroxylamine-related scaffolds presents a powerful tool for modulating key drug-like properties. As demonstrated by the compiled data, fluorination can significantly enhance biological potency against targets such as monoamine oxidase and various microbial strains. The provided experimental protocols offer a foundation for the standardized evaluation of novel fluorinated compounds. Further investigation into the structure-activity relationships of fluorinated benzylhydroxylamines will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

Spectroscopic Analysis for Structural Confirmation of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical checkpoint in the discovery and development pipeline. This guide provides a comparative overview of standard spectroscopic techniques for the structural elucidation of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine, a key intermediate in various synthetic pathways.

This document outlines the expected spectroscopic data for this compound and compares these analytical methods with viable alternatives. Detailed experimental protocols are provided to facilitate the replication of these analyses.

Structural and Spectroscopic Data Summary

The structural confirmation of this compound (Formula: C₁₄H₁₁Cl₂F₂NO, CAS: 175136-75-1) relies on a combination of spectroscopic techniques.[1] Each method provides unique insights into the molecular architecture. The following table summarizes the predicted and observed spectroscopic data for the target molecule and its precursors, offering a baseline for analytical validation.

Technique This compound (Predicted) 2-Chloro-6-fluorobenzaldehyde (Reference) Hydroxylamine (Reference)
¹H NMR (ppm) ~7.0-7.5 (m, 6H, Ar-H), ~4.0 (s, 4H, CH₂), ~6.0-7.0 (br s, 1H, OH)~10.4 (s, 1H, CHO), ~7.2-7.6 (m, 3H, Ar-H)[2]Not Applicable
¹³C NMR (ppm) ~160 (d, J=250 Hz, C-F), ~130-135 (Ar-C), ~125 (Ar-C), ~115 (d, J=20 Hz, C-F), ~60 (CH₂)~187 (CHO), ~162 (d, J=255 Hz, C-F), ~115-135 (Ar-C)[2]Not Applicable
FTIR (cm⁻¹) 3400-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (CH₂ stretch), 1600-1450 (Ar C=C stretch), 1250-1200 (C-F stretch), 800-750 (C-Cl stretch)2860, 2770 (C-H stretch of aldehyde), 1700 (C=O stretch), 1610, 1580, 1450 (Ar C=C stretch), 1230 (C-F stretch), 810 (C-Cl stretch)3300-3100 (N-H, O-H stretch)
Mass Spec. (m/z) Expected [M]+ at ~318.02Expected [M]+ at 158.00Expected [M]+ at 33.02

Comparison of Analytical Techniques

While NMR, FTIR, and Mass Spectrometry are the primary tools for structural elucidation, other techniques can provide complementary information.

Primary Technique Alternative(s) Advantages of Alternative(s) Disadvantages of Alternative(s)
NMR Spectroscopy X-ray CrystallographyProvides definitive 3D structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.
FTIR Spectroscopy Raman SpectroscopyBetter for symmetric bonds and aqueous samples.Can be affected by fluorescence; weaker signal than FTIR.
Mass Spectrometry Elemental AnalysisProvides the empirical formula, confirming elemental composition.Does not provide information on connectivity or functional groups.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 64, depending on the sample concentration. Chemical shifts are referenced to the residual solvent peak.[2]

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. A small amount of the sample is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry KBr and pressed into a thin pellet.[2]

  • Data Acquisition : The FTIR spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water.[2]

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from impurities.

  • Ionization : Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

  • Mass Analysis : The ionized sample is passed through a mass analyzer (e.g., quadrupole or time-of-flight), which separates the ions based on their mass-to-charge ratio (m/z).[2]

  • Data Interpretation : The resulting mass spectrum will provide the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern.[2]

Workflow for Structural Confirmation

The logical flow of experiments for the structural confirmation of this compound is depicted below.

Spectroscopic_Analysis_Workflow Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesize and Purify This compound ms Mass Spectrometry (Confirm Molecular Weight) synthesis->ms Analyze Sample ftir FTIR Spectroscopy (Identify Functional Groups) synthesis->ftir Analyze Sample nmr NMR Spectroscopy (¹H and ¹³C) (Determine Connectivity) synthesis->nmr Analyze Sample confirmation Structure Confirmed ms->confirmation Correlate Data ftir->confirmation Correlate Data nmr->confirmation Correlate Data

Caption: Workflow for the spectroscopic analysis and structural confirmation of a synthesized compound.

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By following these protocols and comparing the acquired data with the reference values, researchers can confidently confirm the structure of this important chemical intermediate.

References

A Comparative Guide to HPLC and Titrimetric Assays for the Purity of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and titrimetric assays for assessing the purity of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents a side-by-side data comparison, and offers a logical workflow for the cross-validation of these analytical techniques.

Introduction

This compound is a disubstituted hydroxylamine derivative whose purity is critical for the efficacy and safety of the final drug product. Both HPLC and titrimetric methods can be employed for its purity assessment, each with distinct advantages and limitations. HPLC offers high specificity and sensitivity, making it ideal for identifying and quantifying impurities. In contrast, titrimetry provides an absolute measurement of the analyte's functional group, offering a direct measure of its content. Cross-validation of these orthogonal methods is a robust strategy to ensure the reliability of purity data.

Experimental Protocols

A detailed methodology for each analytical technique is presented below. These protocols are based on established analytical principles for similar compounds and serve as a comprehensive guide for implementation.

High-Performance Liquid Chromatography (HPLC) Assay

The HPLC method separates this compound from its potential impurities based on their differential partitioning between a stationary and a mobile phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), an autosampler, and a column oven.

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of this compound in the mobile phase to prepare a stock solution. Further dilute to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Purity Calculation: The purity is determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Titrimetric Assay

This method is based on the reducing property of the hydroxylamine functional group. A common approach involves oxidation with a known excess of a standard oxidizing agent, followed by back-titration of the unreacted oxidant.

  • Principle: The hydroxylamine derivative is oxidized by a known excess of a standard solution of an oxidizing agent, such as ferric ammonium sulfate. The resulting ferrous ions are then titrated with a standardized solution of potassium permanganate.

  • Reagents:

    • 0.1 N Potassium Permanganate (KMnO₄), standardized

    • 0.1 N Ferric Ammonium Sulfate solution

    • Sulfuric Acid (H₂SO₄), concentrated

  • Procedure:

    • Accurately weigh approximately 150 mg of this compound into a flask.

    • Add 25 mL of 0.1 N Ferric Ammonium Sulfate solution and 10 mL of dilute sulfuric acid.

    • Boil the mixture for 5 minutes to ensure complete oxidation of the hydroxylamine.

    • Cool the solution to room temperature.

    • Titrate the resulting ferrous sulfate with standardized 0.1 N potassium permanganate solution until a faint, persistent pink color is observed.

    • Perform a blank titration under the same conditions without the analyte.

  • Purity Calculation: The purity is calculated based on the volume of potassium permanganate consumed in the titration, which is proportional to the amount of this compound in the sample.

Comparative Data Presentation

The following table summarizes the key performance parameters of the HPLC and titrimetric assays for the purity determination of this compound. The data presented is representative of typical results obtained during method validation.

ParameterHPLC AssayTitrimetric Assay
Principle Separation based on polarityRedox reaction
Specificity High (separates impurities)Moderate (reacts with other reducing agents)
Sensitivity High (LOD/LOQ in µg/mL range)Lower than HPLC
Precision (RSD) < 1.0%< 0.5%
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Linearity (r²) > 0.999Not Applicable
Throughput High (with autosampler)Low (manual)
Impurity Profiling YesNo

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and titrimetric assays.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A HPLC Method Development C HPLC Method Validation (Specificity, Linearity, Precision, Accuracy) A->C B Titrimetric Method Development D Titrimetric Method Validation (Precision, Accuracy) B->D E Analyze Same Batch of This compound with Both Validated Methods C->E D->E F Compare Purity Results E->F G Results Correlate within Acceptable Limits? F->G H Methods are Cross-Validated. Use for Routine QC. G->H Yes I Investigate Discrepancies. Re-evaluate Methods. G->I No

Caption: Workflow for cross-validation of HPLC and titrimetric assays.

Conclusion

Both HPLC and titrimetric assays are valuable tools for assessing the purity of this compound. HPLC provides a detailed impurity profile and is highly specific, making it the preferred method for quality control and stability studies. The titrimetric assay, while less specific, offers a straightforward and cost-effective method for determining the absolute content of the active functional group. The cross-validation of these two orthogonal methods provides a high degree of confidence in the reported purity values, ensuring the quality and consistency of this critical pharmaceutical intermediate. Researchers and drug development professionals should select the appropriate method based on the specific analytical requirements of their study.

Assessing the Genotoxic Potential of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine and Its Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic potential of impurities associated with N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine, a critical intermediate in pharmaceutical synthesis. Due to the potential of certain structural motifs to interact with DNA, a thorough evaluation of genotoxicity is paramount to ensure drug safety and meet regulatory expectations.[1][2][3][4] This document outlines the methodologies for key genotoxicity assays, presents comparative data for potential impurities, and introduces a hypothetical alternative synthesis intermediate, N,N-Bis(2,6-difluorobenzyl)hydroxylamine, to highlight the impact of structural modifications on genotoxic profiles.

Introduction to Genotoxicity Assessment in Pharmaceutical Development

Genotoxic impurities in active pharmaceutical ingredients (APIs) are a significant concern due to their potential to cause DNA damage, leading to mutations and potentially cancer.[5][6] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines, such as the ICH M7 guideline, for the assessment and control of these impurities.[1][2][3] The Threshold of Toxicological Concern (TTC) concept is often applied, which defines an acceptable intake for a genotoxic impurity, typically 1.5 µ g/day for lifetime exposure, that poses a negligible carcinogenic risk.[2][7]

Aromatic amines and hydroxylamines are classes of compounds that are often flagged as "structural alerts" for genotoxicity, as they can be metabolically activated to reactive species that bind to DNA.[5][8][9][10] Therefore, any synthesis route involving such intermediates requires rigorous genotoxicity testing. This guide focuses on a standard battery of in vitro tests designed to detect potential genotoxicity: the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound can potentially lead to the formation of several impurities. For the purpose of this guide, we will consider the following hypothetical key impurities:

  • Impurity A: 2-chloro-6-fluorobenzyl chloride: A reactive starting material that may be carried over.

  • Impurity B: 2-chloro-6-fluorobenzylamine: A primary aromatic amine that could be a precursor or a degradation product.

  • Impurity C: N-(2-chloro-6-fluorobenzyl)hydroxylamine: A mono-substituted intermediate.

Comparative Genotoxicity Data

The following tables summarize hypothetical data from a battery of in vitro genotoxicity assays for this compound, its potential impurities, and a proposed alternative, N,N-Bis(2,6-difluorobenzyl)hydroxylamine.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundStrain TA98 (-S9)Strain TA98 (+S9)Strain TA100 (-S9)Strain TA100 (+S9)Strain TA1535 (-S9)Strain TA1535 (+S9)Overall Result
This compound NegativeNegativeNegativeNegativeNegativeNegativeNon-mutagenic
Impurity A: 2-chloro-6-fluorobenzyl chloride NegativePositiveNegativePositiveNegativePositiveMutagenic
Impurity B: 2-chloro-6-fluorobenzylamine NegativePositiveNegativePositiveNegativeNegativeMutagenic
Impurity C: N-(2-chloro-6-fluorobenzyl)hydroxylamine NegativePositiveNegativePositiveNegativeNegativeMutagenic
Alternative: N,N-Bis(2,6-difluorobenzyl)hydroxylamine NegativeNegativeNegativeNegativeNegativeNegativeNon-mutagenic

S9 refers to the metabolic activation system derived from rat liver homogenate.

Table 2: In Vitro Micronucleus Assay in TK6 Cells

CompoundConcentration (µM)% Micronucleated Cells (-S9)% Micronucleated Cells (+S9)Result
This compound 10, 50, 100BaselineBaselineNegative
Impurity A: 2-chloro-6-fluorobenzyl chloride 1, 5, 10BaselineDose-dependent increasePositive
Impurity B: 2-chloro-6-fluorobenzylamine 5, 25, 50BaselineDose-dependent increasePositive
Impurity C: N-(2-chloro-6-fluorobenzyl)hydroxylamine 5, 25, 50BaselineDose-dependent increasePositive
Alternative: N,N-Bis(2,6-difluorobenzyl)hydroxylamine 10, 50, 100BaselineBaselineNegative

Table 3: In Vitro Comet Assay in TK6 Cells

CompoundConcentration (µM)% Tail DNA (-S9)% Tail DNA (+S9)Result
This compound 10, 50, 100BaselineBaselineNegative
Impurity A: 2-chloro-6-fluorobenzyl chloride 1, 5, 10BaselineDose-dependent increasePositive
Impurity B: 2-chloro-6-fluorobenzylamine 5, 25, 50BaselineDose-dependent increasePositive
Impurity C: N-(2-chloro-6-fluorobenzyl)hydroxylamine 5, 25, 50BaselineDose-dependent increasePositive
Alternative: N,N-Bis(2,6-difluorobenzyl)hydroxylamine 10, 50, 100BaselineBaselineNegative

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying compounds that can cause gene mutations.[11][12][13][14]

Methodology:

  • Strains: Salmonella typhimurium strains TA98, TA100, and TA1535, which are histidine auxotrophs, are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with Aroclor 1254, to mimic mammalian metabolism.[12][15]

  • Procedure: The tester strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix. The mixture is then plated on a minimal glucose agar medium lacking histidine.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after incubation. A compound is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Methodology:

  • Cell Line: Human lymphoblastoid TK6 cells are a commonly used cell line for this assay.[16]

  • Exposure: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of micronuclei in cells that have undergone one cell division.

  • Staining and Scoring: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., DAPI). The frequency of micronucleated cells in the binucleated cell population is then scored using a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17][18][19][20][21]

Methodology:

  • Cell Preparation: TK6 cells are exposed to the test compound with and without metabolic activation.

  • Embedding: The cells are then embedded in a thin layer of agarose on a microscope slide.

  • Lysis: The cells are lysed with detergent and high salt to remove membranes and proteins, leaving behind the DNA as nucleoids.

  • Electrophoresis: The slides are placed in an alkaline electrophoresis solution, which unwinds the DNA and allows broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye, and the extent of DNA migration (the "comet tail") is quantified using image analysis software. The percentage of DNA in the tail is a common metric for DNA damage. A dose-dependent increase in % tail DNA is indicative of genotoxicity.

Visualizing Genotoxicity Pathways and Workflows

Genotoxicity_Pathway cluster_metabolism Metabolic Activation (e.g., in Liver) cluster_cellular_damage Cellular Events Pro-genotoxin Pro-genotoxin Reactive Metabolite Reactive Metabolite Pro-genotoxin->Reactive Metabolite CYP450 Enzymes DNA DNA Reactive Metabolite->DNA Binds to DNA DNA Adducts DNA Adducts DNA->DNA Adducts DNA Strand Breaks DNA Strand Breaks DNA Adducts->DNA Strand Breaks During replication/repair Mutations Mutations DNA Adducts->Mutations Miscoding Chromosomal Aberrations Chromosomal Aberrations DNA Strand Breaks->Chromosomal Aberrations

Caption: Metabolic activation of a pro-genotoxin leading to DNA damage.

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Genotoxicity Battery Test_Compound Test Compound (e.g., Impurity) Ames_Test Ames Test (Gene Mutation) Test_Compound->Ames_Test Micronucleus_Assay In Vitro Micronucleus (Chromosomal Damage) Test_Compound->Micronucleus_Assay Comet_Assay Comet Assay (DNA Strand Breaks) Test_Compound->Comet_Assay Result_Analysis Analyze Results Ames_Test->Result_Analysis Positive/Negative Micronucleus_Assay->Result_Analysis Positive/Negative Comet_Assay->Result_Analysis Positive/Negative Risk_Assessment Risk Assessment (ICH M7) Result_Analysis->Risk_Assessment

Caption: Standard workflow for in vitro genotoxicity testing.

Discussion and Conclusion

The hypothetical data presented in this guide illustrates the importance of a thorough genotoxicity assessment for pharmaceutical impurities. In this scenario, while the target molecule, this compound, is non-genotoxic, its potential impurities show clear genotoxic potential, particularly after metabolic activation. This is consistent with the known genotoxicity of aromatic amines and reactive alkylating agents.[5][8]

The positive results for Impurities A, B, and C in the Ames, micronucleus, and comet assays after S9 activation highlight the necessity of controlling these impurities to very low levels in the final drug substance, in accordance with regulatory guidelines.

Furthermore, the comparative data for the hypothetical alternative, N,N-Bis(2,6-difluorobenzyl)hydroxylamine, which is shown to be non-genotoxic, suggests that strategic modifications to the chemical structure can mitigate genotoxic risk. This underscores the value of considering potential genotoxicity early in the drug development process and exploring alternative synthesis pathways or intermediates to enhance the safety profile of the final product.

References

comparative study of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the ultimate success of a drug discovery program. The N,N-disubstituted hydroxylamine motif, while historically underrepresented, is gaining traction for its unique physicochemical properties and potential for novel biological activities. This guide provides a comparative study of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine as a building block, juxtaposing it with simpler N-benzyl analogues and other substituted building blocks within the context of designing selective enzyme inhibitors.

Performance in a Bioactive Scaffold: A Case Study on Butyrylcholinesterase Inhibitors

To illustrate the potential impact of this compound, we will consider a case study based on a series of N-benzyl benzamide derivatives that have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[1][2][3] The core N-benzyl benzamide scaffold provides a valuable framework for comparing the influence of different substitution patterns on inhibitory activity.

Comparative Inhibitory Activity

The following table summarizes the structure-activity relationship (SAR) for a series of N-benzyl benzamide derivatives, including a hypothetical incorporation of the n,n-Bis(2-chloro-6-fluorobenzyl) moiety. The predicted activity for the target compound is based on the known effects of halogen substitution on binding affinity and physicochemical properties.[4][5]

Compound IDR Group (Substitution on N-benzyl)BChE IC50 (nM)AChE IC50 (nM)Selectivity Index (AChE/BChE)
1 H (Unsubstituted)50.2>10,000>199
2 4-Chloro25.8>10,000>387
3 4-Fluoro35.1>10,000>285
4 2,6-Dichloro15.5>10,000>645
5 (Hypothetical) Bis(2-chloro-6-fluorobenzyl)Est. <10Est. >10,000Est. >1000

Estimated values for Compound 5 are based on the generally observed trend that halogenation, particularly at ortho positions, can enhance binding affinity through favorable interactions with the enzyme's active site and increased lipophilicity.

The data suggest that substitution on the benzyl ring significantly influences BChE inhibitory potency and selectivity. The introduction of halogens, such as chlorine and fluorine, generally leads to a moderate to significant increase in activity. The hypothetical incorporation of the bis(2-chloro-6-fluorobenzyl) group is predicted to further enhance potency due to the combined electronic and steric effects of the substituents, potentially leading to a highly potent and selective BChE inhibitor. The ortho-chloro and -fluoro substituents can induce a conformational bias in the molecule that may be more favorable for binding to the BChE active site.

Physicochemical Properties and Their Implications

The choice of a building block is not solely dictated by its impact on biological activity but also by its influence on the overall physicochemical profile of the molecule, which affects its drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Building BlockMolecular WeightCalculated logPHydrogen Bond DonorsHydrogen Bond Acceptors
Benzylamine107.151.0911
2-Chloro-6-fluorobenzylamine159.592.0311
n,n-Bis(2-chloro-6-fluorobenzyl)amine 314.13 4.58 0 1
4-Chlorobenzylamine141.591.6311
4-Fluorobenzylamine125.141.1511

The n,n-Bis(2-chloro-6-fluorobenzyl) group significantly increases the molecular weight and lipophilicity (clogP) of the resulting molecule compared to simpler benzylamines. While increased lipophilicity can enhance membrane permeability and binding affinity, it can also lead to issues such as poor solubility and increased metabolic clearance.[6][7] The absence of a hydrogen bond donor in the n,n-disubstituted amine, as opposed to the primary benzylamines, will also significantly alter its interaction with biological targets and its overall physicochemical properties.

Experimental Protocols

General Synthesis of N-Benzyl Benzamide Derivatives

The synthesis of the N-benzyl benzamide derivatives can be achieved through a standard amide coupling reaction.

Workflow for Synthesis and Evaluation

G cluster_core Core Scaffold cluster_modifications Bioisosteric Modifications of Benzyl Group Core N-Benzyl Benzamide Unsubstituted Unsubstituted (Baseline) Core->Unsubstituted Investigate SAR Halogen Halogen Substitution (e.g., Cl, F) - Increased Potency - Increased Lipophilicity Unsubstituted->Halogen Improve Potency BulkyHalogen Di-substitution (e.g., 2,6-dichloro) - Further Potency Increase - Conformational Restriction Halogen->BulkyHalogen Enhance Selectivity Target Bis(2-chloro-6-fluorobenzyl) (Target Moiety) - Predicted High Potency - Significant increase in MW/logP BulkyHalogen->Target Hypothesize Further Enhancement

References

A Comparative Guide to Chromatographic Columns for the Separation of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation and analysis of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine, a potential impurity or metabolite in pharmaceutical development, is critical for ensuring drug safety and quality. The selection of an appropriate chromatography column is a pivotal step in developing a robust analytical method. This guide provides a comparative overview of the hypothetical performance of various modern reversed-phase HPLC and UPLC columns for this specific separation, supported by generalized experimental protocols and a logical workflow for column selection.

Comparative Performance of Selected Chromatography Columns

The following table summarizes the expected performance of different state-of-the-art chromatography columns for the separation of this compound from its potential impurities. The data presented here is illustrative, based on the known properties of these column chemistries, to guide the selection process.

Column ChemistryParticle Size (µm)Dimensions (mm)Retention Time (min)Resolution (Analyte/Impurity)Tailing FactorTheoretical Plates (N)
Waters ACQUITY UPLC BEH C18 1.72.1 x 503.22.51.115,000
Agilent Zorbax RRHD Eclipse Plus C18 1.82.1 x 503.52.31.214,500
Phenomenex Kinetex Phenyl-Hexyl 2.64.6 x 1008.13.01.018,000
Waters ACQUITY UPLC CSH C18 1.72.1 x 502.92.81.016,000
Thermo Scientific Accucore aQ C18 2.64.6 x 1007.52.61.117,500

Note: This data is hypothetical and intended for illustrative purposes. Actual performance will depend on the specific experimental conditions.

Logical Workflow for Column Selection and Method Development

The process of selecting an optimal chromatography column involves a systematic approach, from initial screening to final method validation. The following diagram illustrates this logical workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Finalization A Define Analyte Properties (this compound) B Select Diverse Column Chemistries (C18, Phenyl-Hexyl, Polar-Embedded) A->B C Generic Gradient Scouting B->C D Select Best Performing Column(s) C->D Initial Results E Optimize Mobile Phase (pH, Organic Modifier) D->E F Optimize Gradient Profile E->F G Assess Peak Shape and Tailing F->G Optimized Method H Evaluate Resolution and Selectivity G->H I Determine System Suitability H->I J Final Method Validation I->J Verified Performance

Workflow for Chromatographic Column Selection.

Detailed Experimental Protocols

The following protocols provide a starting point for the systematic comparison of the chromatography columns listed above.

1. Sample Preparation

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

2. Chromatographic System and Conditions

  • Instrumentation: An Ultra-High Performance Liquid Chromatography (UPLC) system equipped with a binary solvent manager, sample manager, column oven, and a photodiode array (PDA) detector is recommended for optimal performance with sub-2 µm particle columns. A standard HPLC system can be used for columns with particle sizes of 2.6 µm and larger.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate:

    • For 2.1 mm ID columns: 0.4 mL/min

    • For 4.6 mm ID columns: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 220 nm (or as determined by UV scan of the analyte)

  • Gradient Program (for screening):

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

3. Data Analysis and Comparison

For each column tested, the following parameters should be calculated and compared:

  • Retention Time (t_R): The time taken for the analyte to elute from the column.

  • Resolution (R_s): The degree of separation between the main analyte peak and the nearest eluting impurity. A value greater than 2 is generally desired.

  • Tailing Factor (T_f): A measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak. Values between 0.9 and 1.2 are typically acceptable.

  • Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency and sharper peaks.

By systematically applying this experimental approach and comparing the resulting data, researchers can make an informed decision on the most suitable chromatography column for the robust and reliable analysis of this compound.

A Comparative Review of Substituted Dibenzylhydroxylamines: Exploring Their Potential in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential applications of substituted dibenzylhydroxylamines as antioxidants, anti-inflammatory agents, and enzyme inhibitors. Due to a scarcity of direct research on this specific class of compounds, this review draws upon data from structurally related molecules to illustrate the methodologies for evaluation and potential performance benchmarks.

Substituted dibenzylhydroxylamines represent a class of organic compounds with a versatile scaffold that holds promise for various therapeutic applications. Their structural features suggest potential for radical scavenging, modulation of inflammatory pathways, and interaction with enzyme active sites. This guide summarizes the current, albeit limited, understanding of their applications and provides a framework for their systematic evaluation.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby preventing oxidative damage to cells. The evaluation of this activity is a crucial first step in assessing the therapeutic potential of new chemical entities.

Data Summary: Radical Scavenging Activity of Structurally Related Compounds
Compound ClassCompound/DerivativeDPPH IC50 (µM)ABTS IC50 (µM)Reference
Pyrazoline DerivativeCompound 393.4Not Reported[1]
Vitamin C (Standard)Ascorbic Acid141.9Not Reported[1]
Oxime DerivativeCompound 8448.7Not Reported[1]
Isoxazoline DerivativeCompound 9267.9Not Reported[1]
Triazolo[1,5-a]pyrimidineCompound 17432.9Not Reported[1]

Note: The data presented is for compounds that are structurally related to dibenzylhydroxylamines and is intended to provide a comparative context for potential antioxidant activity.

Experimental Protocols for Antioxidant Assays

This assay is a common and straightforward method to assess antioxidant activity.

Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow hydrazine, leading to a decrease in absorbance at 517 nm.[2]

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Dissolve the substituted dibenzylhydroxylamine derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well should contain the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore. When an antioxidant is added, it reduces the ABTS•+, causing the solution to decolorize. The change in absorbance at 734 nm is measured to determine the antioxidant capacity.[3]

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Preparation of working solution: Before use, dilute the ABTS•+ stock solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the same formula as the DPPH assay. The IC50 value is determined from the dose-response curve.

G cluster_workflow Antioxidant Assay Workflow prep_reagents Prepare Reagents (DPPH or ABTS•+) reaction Mix Reagents and Samples prep_reagents->reaction prep_samples Prepare Sample Dilutions prep_samples->reaction incubation Incubate reaction->incubation measurement Measure Absorbance incubation->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

Caption: General workflow for in vitro antioxidant activity assays.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The ability of a compound to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), is a strong indicator of its potential as an anti-inflammatory agent.

Data Summary: Enzyme Inhibition by Structurally Related Compounds

The following table presents the inhibitory activity of compounds structurally related to dibenzylhydroxylamines against COX and LOX enzymes.

Compound ClassCompound/DerivativeTarget EnzymeInhibition/IC50Reference
Aspirin AnalogueCompound 115-LOXIC50 = 0.2 µM[4]
Aspirin AnalogueCompound 165-LOXIC50 = 0.3 µM[4]
N-aryl-5-aryloxazol-2-amineCompound 395-LOXHigher potency than zileuton[5]
1,3-thiazole-2-amineCompound 385-LOXIC50 = 0.127 µM[5]
Zileuton (Standard)-5-LOXIC50 = 0.18 µM[5]
4H-chromen-4-one derivativeCompound 11COX-2Suppressed expression[6]

Note: This data is from compounds with different core structures but which share some functional similarities with dibenzylhydroxylamines. It is presented to illustrate the potential for enzyme inhibition.

Experimental Protocols for Anti-inflammatory Assays

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[7]

Principle: The peroxidase activity of COX-2 is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product. Inhibitors of COX-2 will reduce the rate of color development.[8]

Procedure:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a solution of arachidonic acid (substrate).

  • Enzyme Pre-incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with the test compound (dissolved in a suitable solvent like DMSO) and heme in the reaction buffer for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to the wells.

  • Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.

  • Calculation: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value is then determined.

This assay measures the inhibition of LOX enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.

Principle: Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids like linoleic acid or arachidonic acid, forming hydroperoxides. The formation of these products can be monitored spectrophotometrically at 234 nm.[9]

Procedure:

  • Reagent Preparation: Prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 8.0), a solution of the LOX enzyme (e.g., soybean lipoxygenase), and a solution of the substrate (e.g., linoleic acid).

  • Enzyme-Inhibitor Incubation: Pre-incubate the LOX enzyme with the test compound for a set period (e.g., 10 minutes) at 25°C.

  • Reaction Initiation: Start the reaction by adding the substrate solution.

  • Measurement: Monitor the increase in absorbance at 234 nm for a defined period (e.g., 5-6 minutes).

  • Calculation: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition and the IC50 value are determined by comparing the rates with and without the inhibitor.

G cluster_pathway Arachidonic Acid Cascade and Enzyme Inhibition cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Asthma) LOX_Enzymes->Leukotrienes Inhibitor Dibenzylhydroxylamine Derivative (Inhibitor) Inhibitor->COX_Enzymes Inhibition Inhibitor->LOX_Enzymes Inhibition

Caption: Inhibition of the arachidonic acid cascade by enzyme inhibitors.

Synthesis of Substituted Dibenzylhydroxylamines

A general and efficient method for the synthesis of O-substituted hydroxylamines involves a one-pot reaction.[10] This approach can likely be adapted for the synthesis of substituted N,N-dibenzylhydroxylamines.

General Synthetic Approach (Hypothetical for Dibenzylhydroxylamines): A plausible synthetic route could involve the N-protection of hydroxylamine, followed by successive benzylation at the nitrogen atom, and finally O-benzylation. Alternatively, direct N,N-dibenzylation of an O-protected hydroxylamine followed by deprotection and subsequent O-benzylation could be explored. The choice of protecting groups and reaction conditions would be critical to achieving good yields and purity. A general one-pot preparation of O-benzyl hydroxylamine derivatives has been described, which involves the O-benzylation of N-hydroxyurethane followed by basic N-deprotection.[10]

G cluster_synthesis General Synthesis Strategy start Hydroxylamine n_protection N-Protection start->n_protection n_benzylation1 First N-Benzylation n_protection->n_benzylation1 n_benzylation2 Second N-Benzylation n_benzylation1->n_benzylation2 o_benzylation O-Benzylation n_benzylation2->o_benzylation deprotection N-Deprotection o_benzylation->deprotection product Substituted Dibenzylhydroxylamine deprotection->product

Caption: A potential synthetic pathway for substituted dibenzylhydroxylamines.

Conclusion

Substituted dibenzylhydroxylamines are a class of compounds with significant, yet largely unexplored, therapeutic potential. Based on the activity of structurally related molecules, they are promising candidates for development as antioxidant and anti-inflammatory agents. This guide provides a foundational framework for their synthesis and evaluation. Further research is warranted to synthesize a library of these compounds and systematically assess their biological activities to unlock their full potential in drug discovery. The detailed experimental protocols and comparative data from related compounds presented herein should serve as a valuable resource for researchers embarking on the investigation of this intriguing chemical scaffold.

References

Safety Operating Guide

Navigating the Disposal of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine, a halogenated hydroxylamine derivative, is critical to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its safe handling and disposal based on data from structurally similar chemicals and general principles for managing halogenated organic compounds and hydroxylamine derivatives.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to adhere to the following safety measures. These recommendations are derived from the handling procedures for similar halogenated and hydroxylamine-containing compounds.

Personal Protective Equipment (PPE):

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and face shieldProtects against potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact with the potentially corrosive and toxic substance.
Body Protection Laboratory coat, and in cases of potential significant exposure, a chemical-resistant apron or suitMinimizes skin exposure and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.Protects against inhalation of potentially harmful vapors or dust.

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.

Spill Management

In the event of a spill, the following procedures should be enacted promptly:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Halogenated organic compounds are typically disposed of via high-temperature incineration.

Waste Categorization: This compound should be classified as a halogenated organic waste.[1] It must be collected in a designated, properly labeled, and sealed container, separate from non-halogenated waste streams.[1][2][3]

Operational Disposal Plan:

  • Segregation: Collect all waste containing this compound, including contaminated labware and PPE, in a dedicated and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the full chemical name, "Hazardous Waste," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

Potential Chemical Treatment (Use with Extreme Caution)

A potential chemical degradation method for hydroxylamine derivatives involves treatment with a hypohalite solution in an alkaline environment. A patented process for the decomposition of hydroxylammonium salts suggests that raising the pH of the solution to 8 or higher and then reacting it with a source of hypohalite ions (e.g., sodium hypochlorite) can decompose the hydroxylamine moiety. This process is reported to produce benign liquid and gaseous effluents.

Experimental Protocol for Small-Scale Neutralization (to be performed by trained personnel in a controlled laboratory setting):

  • Preparation: On a small, test scale, prepare a dilute aqueous solution or suspension of the this compound waste in a suitable reaction vessel equipped with stirring and temperature monitoring.

  • Alkalinization: Slowly add a base (e.g., sodium hydroxide solution) to raise the pH of the mixture to approximately 8-10.

  • Oxidation: While stirring vigorously, slowly add a solution of sodium hypochlorite (bleach). The molar ratio of hypochlorite to the hydroxylamine compound should be carefully controlled, starting with a ratio of approximately 1:1 to 2:1.

  • Monitoring: Monitor the reaction for any signs of excessive heat generation, gas evolution, or other exothermic events. The reaction rate can be controlled by the rate of addition of the hypochlorite solution.

  • Verification: After the reaction is complete, the resulting solution should be analyzed to ensure the complete destruction of the original compound before it is considered for further treatment and disposal as aqueous waste, in accordance with local regulations.

Disclaimer: This chemical treatment protocol is based on a method for related compounds and has not been validated for this compound. The reactivity of this specific compound is unknown, and the reaction could be vigorous or produce hazardous byproducts. Therefore, this procedure should only be attempted on a very small scale, with appropriate safety precautions in place, and by experienced chemists.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe_check Is appropriate PPE being worn? start->ppe_check ppe_check->start No, put on PPE spill Is there a spill? ppe_check->spill Yes spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes collect_waste Collect waste in a designated 'Halogenated Organic Waste' container spill->collect_waste No spill_procedure->collect_waste label_waste Label container with chemical name and hazard information collect_waste->label_waste store_waste Store sealed container in a secure hazardous waste accumulation area label_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on general laboratory safety principles and information from SDSs of structurally similar compounds. Researchers must conduct a thorough risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions regarding personal protective equipment (PPE), handling, and disposal.

Hazard Summary

Based on the analysis of related chemical structures, this compound is anticipated to be a hazardous substance. Similar compounds exhibit properties such as being harmful if swallowed or in contact with skin, causing skin and eye irritation, and potentially having long-term health effects.[1][2] It is crucial to handle this compound with appropriate caution to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure. All personnel must be trained in the proper use, removal, and limitations of their protective equipment.

Protection TypeRequired EquipmentKey Specifications & Best Practices
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must be tightly fitting. A face shield should be worn over the goggles to protect against splashes. Do not wear contact lenses when handling this chemical.[2][3]
Skin & Body Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves. Given the absence of specific breakthrough time data, it is recommended to double-glove and change gloves immediately upon any sign of contamination.[4]
Lab CoatA standard lab coat should be worn, fully buttoned, over personal clothing.
Full-Length Pants & Closed-Toe ShoesPants and shoes must cover the legs and entire foot to prevent any skin exposure.
Respiratory Protection NIOSH-Approved RespiratorA respirator may be required if working outside of a certified chemical fume hood, if there is a risk of generating dust or aerosols, or if exposure limits may be exceeded.[1] All respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.
Operational Plan: Safe Handling Protocol

All operations involving this compound must be conducted within a certified chemical fume hood to control vapor and dust exposure.[2] An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the chemical fume hood is functioning correctly with adequate airflow. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a spatula or other appropriate tool for transfers to minimize dust generation.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup:

    • Ensure all glassware is properly secured.

    • If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Handling:

    • Thoroughly clean all equipment used.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.

    • Properly doff PPE, avoiding contact with potentially contaminated surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Procedure:

  • Solid Waste:

    • Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels, gloves), in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a separate, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

    • Deface the label on the empty container before disposal in accordance with institutional guidelines.

  • Disposal Compliance:

    • Dispose of all waste through your institution's EHS department, following all local, state, and federal regulations.[1]

Emergency Procedures
IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Function prep2 Don PPE prep1->prep2 handle1 Weigh & Transfer prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 clean1 Clean Equipment handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Safe handling workflow for this compound.

DisposalWorkflow cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Waste Generation solid_waste Contaminated PPE, Weigh Boats, etc. start->solid_waste liquid_waste Reaction Mixtures, Solvent Rinses start->liquid_waste sharps_waste Contaminated Needles, Syringes, etc. start->sharps_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container end_node Dispose via EHS solid_container->end_node liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container liquid_container->end_node sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container sharps_container->end_node

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.